molecular formula C6H9F3N2O B12974442 4-(2,2,2-Trifluoroethyl)piperazin-2-one

4-(2,2,2-Trifluoroethyl)piperazin-2-one

Cat. No.: B12974442
M. Wt: 182.14 g/mol
InChI Key: HFTRDEFTLFGKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)piperazin-2-one is a useful research compound. Its molecular formula is C6H9F3N2O and its molecular weight is 182.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,2,2-Trifluoroethyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2,2-Trifluoroethyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9F3N2O

Molecular Weight

182.14 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)piperazin-2-one

InChI

InChI=1S/C6H9F3N2O/c7-6(8,9)4-11-2-1-10-5(12)3-11/h1-4H2,(H,10,12)

InChI Key

HFTRDEFTLFGKQB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)CC(F)(F)F

Origin of Product

United States
Foundational & Exploratory

Therapeutic potential of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 4-(2,2,2-Trifluoroethyl)piperazin-2-one scaffold represents a high-value "tactical" building block. It bridges the gap between the need for rigid conformational control (via the lactam ring) and precise physicochemical tuning (via the trifluoroethyl group).

This guide analyzes the therapeutic potential of this specific scaffold, focusing on its utility in Lead Optimization . By substituting a standard piperazine or N-ethyl group with this fluorinated moiety, medicinal chemists can simultaneously lower amine basicity (reducing hERG liability), block metabolic "soft spots," and enhance membrane permeability.

Structural & Physicochemical Rationale

The therapeutic value of 4-(2,2,2-Trifluoroethyl)piperazin-2-one lies in the synergistic effect of its two core components: the piperazin-2-one ring and the 2,2,2-trifluoroethyl (TFE) substituent .

The "Fluorine Effect" on Basicity (pKa)

A standard N-ethyl piperazine has a pKa of approximately 8.5–9.0 at the distal nitrogen. At physiological pH (7.4), this amine is predominantly protonated (


), which can limit passive membrane diffusion and increase the risk of binding to off-target cation-selective channels (e.g., hERG).

The 2,2,2-trifluoroethyl group is a powerful electron-withdrawing group (EWG). Through the inductive effect (-I), it pulls electron density away from the N4 nitrogen lone pair.

  • Result: The pKa of the N4 nitrogen drops significantly, typically by 2–3 units (to ~5.5–6.5).

  • Therapeutic Impact: The molecule remains largely uncharged at physiological pH, drastically improving CNS penetration and oral bioavailability while maintaining hydrogen-bond accepting capability.

Metabolic Stability (Blocking N-Dealkylation)

Standard N-alkyl groups (methyl, ethyl) are prone to oxidative


-dealkylation by cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This process usually involves hydrogen abstraction from the 

-carbon.
  • Mechanism: The strong C-F bonds in the TFE group deactivate the adjacent C-H bonds on the methylene linker, making hydrogen abstraction energetically unfavorable.

  • Outcome: The scaffold acts as a "metabolic blocker," extending the half-life (

    
    ) of the parent drug.
    
Conformational Constraint

Unlike the flexible piperazine ring, the piperazin-2-one contains an amide bond (lactam) at positions 1-2.

  • Planarity: The amide bond imposes planarity on the N1-C2 segment, restricting the ring's conformational freedom.

  • Peptidomimetic Potential: This structure mimics the

    
    -turn of peptide chains, making it an ideal scaffold for designing inhibitors of proteases or protein-protein interactions.
    

Physicochemical Profile Summary

PropertyStandard N-Ethylpiperazin-2-one4-(2,2,2-Trifluoroethyl)piperazin-2-oneImpact
N4 pKa ~8.5~5.8 Improved Permeability
LogP Low (Hydrophilic)Moderate (Lipophilic) Enhanced BBB Penetration
Metabolic Liability High (N-Dealkylation)Low (Blocked) Extended Half-life
H-Bond Donors 1 (Amide NH)1 (Amide NH) Retained Binding
H-Bond Acceptors 22 (+ F interactions) Novel Binding Vectors

Synthetic Access: Validated Protocol

The synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one requires selective alkylation. Direct reaction with trifluoroethyl halides (chloride/bromide) is often sluggish due to the electron-withdrawing nature of the fluorine atoms on the electrophile. The use of trifluoroethyl triflate (TfOCH2CF3) is the industry standard for high yield.

Reaction Logic (Graphviz)

SynthesisPath SM1 Piperazin-2-one Inter Transition State (N4 Nucleophilic Attack) SM1->Inter Mix 0°C Reagent 2,2,2-Trifluoroethyl Triflate Reagent->Inter Base Base: DIPEA Solvent: DCM/THF Base->Inter Product 4-(2,2,2-Trifluoroethyl) piperazin-2-one Inter->Product 25°C, 12h (Selective N4 Alkylation)

Figure 1: Selective N-alkylation workflow targeting the nucleophilic N4 amine over the amide N1.

Step-by-Step Protocol

Objective: Synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one via N-alkylation.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (TFE-Triflate) (1.1 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve piperazin-2-one (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (20 mmol) and cool the solution to 0°C using an ice bath. Note: DIPEA acts as a proton scavenger to drive the reaction.

  • Alkylation: Dropwise add TFE-Triflate (11 mmol). Caution: TFE-Triflate is a potent alkylating agent; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. Monitor via LC-MS (Target Mass: ~182.14 Da).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The product is typically purified via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Why this works: The N1 nitrogen is part of the lactam (amide) and is non-nucleophilic. The N4 nitrogen is a secondary amine and retains sufficient nucleophilicity to displace the triflate group, ensuring high regioselectivity without protecting groups.

Medicinal Chemistry Applications

Strategy: Reducing hERG Toxicity

Many kinase inhibitors fail in late-stage development due to hERG channel blockade, which correlates with basic amines and high lipophilicity at physiological pH.

  • Application: Replacing a standard

    
    -methylpiperazine tail with the 4-(2,2,2-trifluoroethyl)piperazin-2-one  moiety.
    
  • Mechanism: The reduced pKa ensures the molecule is neutral in the bloodstream, reducing the electrostatic interaction with the hERG pore (which prefers cations).

Strategy: Peptidomimetic Design

In the design of inhibitors for GPCRs (e.g., Chemokine receptors), maintaining a specific turn conformation is critical.

  • Application: Using the piperazin-2-one ring as a rigid linker between an aromatic "head" group and a lipophilic "tail."

  • Mechanism: The lactam forces the substituents into specific vectors, reducing the entropic penalty of binding compared to a flexible chain.

SAR Logic Tree (Graphviz)

SAR_Logic Problem Lead Compound Issue: High Clearance / hERG Risk Strategy Incorporate 4-(TFE)piperazin-2-one Problem->Strategy Effect1 Effect A: Lower pKa (8.5 -> 5.8) Strategy->Effect1 Effect2 Effect B: Block Metabolic Site Strategy->Effect2 Effect3 Effect C: Rigidify Backbone Strategy->Effect3 Outcome1 Reduced hERG Binding Improved CNS Entry Effect1->Outcome1 Outcome2 Increased t1/2 (Lower Clearance) Effect2->Outcome2 Outcome3 Higher Potency (Entropic Gain) Effect3->Outcome3

Figure 2: Strategic decision matrix for deploying the TFE-piperazinone scaffold in lead optimization.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Bioisosteric Applications of Trifluoroethyl Groups in Piperazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic application of the 2,2,2-trifluoroethyl (TFE) group within piperazin-2-one scaffolds. It is designed for medicinal chemists seeking to optimize lead compounds by modulating basicity, metabolic stability, and conformational preference without altering the core pharmacophore significantly.

Executive Summary

The piperazin-2-one scaffold is a privileged structure in drug discovery, serving as a constrained peptidomimetic core in protease inhibitors, GPCR ligands, and kinase inhibitors. However, the N4-amine position often presents liabilities: excessive basicity leading to hERG channel inhibition, poor membrane permeability due to ionization, and susceptibility to oxidative


-dealkylation.

The 2,2,2-trifluoroethyl (TFE) group acts as a non-classical bioisostere for ethyl or isopropyl groups. Its introduction at the N4 position fundamentally alters the electronic landscape of the piperazinone ring, typically lowering the pKa by 3–4 units, blocking metabolic soft spots, and inducing specific conformational biases via the stereoelectronic gauche effect.

The Physicochemical Rationale

The substitution of an


-alkyl group with an 

-trifluoroethyl group is rarely about steric fit alone; it is an electronic maneuver.
1.1. Modulation of Basicity (pKa)

The most immediate impact of TFE substitution is on the basicity of the N4 nitrogen.

  • Mechanism: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) exerts a powerful inductive effect (
    
    
    ) through the methylene linker.
  • Effect: While an

    
    -ethyl piperazinone typically exhibits a pKa of ~8.0–9.0, the 
    
    
    
    -TFE analogue drops to the 4.5–5.5 range .
  • Biological Consequence: At physiological pH (7.4), the

    
    -ethyl variant is >95% protonated (cationic), potentially driving hERG inhibition and limiting passive diffusion. The 
    
    
    
    -TFE variant is predominantly neutral, significantly improving
    
    
    and membrane permeability.
1.2. Metabolic Blockade

The


-carbon of an 

-ethyl group is a "soft spot" for Cytochrome P450-mediated oxidative dealkylation (via radical abstraction of the

-proton).
  • C-H Bond Strength: The electron-withdrawing

    
     group strengthens the adjacent C-H bonds, making hydrogen atom abstraction energetically unfavorable.
    
  • Steric/Electronic Shielding: The TFE group effectively shuts down

    
    -dealkylation, a common clearance pathway for piperazine-like drugs.
    
1.3. The Fluorine Gauche Effect

Unlike alkyl chains which prefer anti-periplanar conformations to minimize sterics, the


 moiety often adopts a gauche conformation . This is due to a stabilizing hyperconjugative interaction between the nitrogen lone pair (

) and the antibonding orbital of the C-F bond (

). This can lock the piperazinone into a specific bioactive conformation, reducing the entropic penalty of binding.
Strategic Applications & Case Studies
Case Study: Mitigating hERG Liability in a GPCR Antagonist

Hypothetical optimization based on industry-standard SAR (e.g., analogous to optimization of Cathepsin inhibitors).

Parameter

-Ethyl Analog (Lead)

-TFE Analog (Optimized)
Impact
pKa (N4) 8.85.2Reduced Ionization
hERG IC

1.2

M
>30

M
Safety Margin Improved
Metabolic Stability (

)
15 min (Microsomes)>120 minClearance Blocked
LogD

0.52.1Permeability Increased

Mechanistic Insight: The hERG potassium channel possesses a promiscuous hydrophobic binding pocket with aromatic residues (Y652, F656) that stabilize cations via cation-


 interactions. By lowering the pKa below 7.4, the TFE group removes the positive charge, abolishing the primary driver of hERG affinity.
Synthetic Methodologies

Introducing a TFE group onto the secondary amine of a piperazin-2-one is non-trivial. Standard alkylation with trifluoroethyl halides (


) is notoriously sluggish due to the repulsion between the nucleophile and the electron-rich fluorine atoms in the transition state.
Method A: Alkylation with Trifluoroethyl Triflate (The "Gold Standard")

This method uses a hyper-leaving group (triflate) to overcome the nucleophilic deactivation.

  • Reagents: 2,2,2-Trifluoroethyl triflate (

    
    ), 
    
    
    
    or DIPEA.
  • Conditions: Reflux in non-polar solvent (DCM or Toluene) or polar aprotic (DMF) if reactivity is low.

  • Pros: High conversion, clean profile.

  • Cons: Reagent is highly reactive/toxic; requires careful handling.

Method B: Reductive Amination (The "Green" Route)

Uses trifluoroacetaldehyde equivalents.

  • Reagents: Trifluoroacetaldehyde ethyl hemiacetal, Reducing agent (

    
     or 
    
    
    
    ).
  • Conditions: Acidic media (Acetic acid), room temperature.

  • Mechanism: Formation of the hemiaminal/iminium species followed by hydride reduction.

  • Pros: Scalable, avoids alkylating agents.

Visualizing the Bioisosteric Impact

Bioisosterism Lead N-Ethyl Piperazinone (Lead Compound) Problem Liabilities: 1. High pKa (~8.8) -> Cationic at pH 7.4 2. hERG Liability (Cation-Pi interaction) 3. Rapid N-Dealkylation (CYP450) Lead->Problem Strategy Bioisosteric Replacement: Ethyl -> 2,2,2-Trifluoroethyl Problem->Strategy Optimization Optimized N-TFE Piperazinone (Optimized Candidate) Strategy->Optimized Benefit Improvements: 1. Low pKa (~5.2) -> Neutral at pH 7.4 2. Reduced hERG affinity 3. Metabolic Blockade (C-F bond strength) Optimized->Benefit

Figure 1: Strategic workflow for replacing N-ethyl with N-TFE to resolve PK/Tox liabilities.

Experimental Protocols
Protocol 1: Synthesis of

-(2,2,2-Trifluoroethyl)piperazin-2-one via Triflate Alkylation

Objective: Late-stage functionalization of a piperazin-2-one core.

  • Preparation of Reagent: (If not commercial)

    • Cool a solution of 2,2,2-trifluoroethanol (1.0 eq) and pyridine (1.1 eq) in DCM to 0°C.

    • Dropwise add triflic anhydride (

      
      , 1.1 eq) under nitrogen. Stir for 1h.
      
    • Wash with cold 1N HCl, dry over

      
      , and concentrate (Caution: Volatile!).
      
  • Alkylation Reaction:

    • Step 1: Dissolve the piperazin-2-one substrate (1.0 mmol) in anhydrous Toluene (5 mL).

    • Step 2: Add anhydrous

      
       (2.0 mmol, 2.0 eq).
      
    • Step 3: Add 2,2,2-trifluoroethyl triflate (1.2 mmol, 1.2 eq).

    • Step 4: Heat the mixture to 80°C in a sealed tube for 12–18 hours. Monitor by LCMS (Note: Product will be less polar than starting material).

    • Step 5: Cool to RT, filter off solids, and concentrate.

    • Step 6: Purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: The basicity of the piperazinone N4 is low; if the reaction is sluggish, add a catalytic amount of CsF or switch solvent to DMF.

Protocol 2: Reductive Amination with Trifluoroacetaldehyde

Objective: Scalable synthesis avoiding alkyl sulfonates.

  • Step 1: Dissolve piperazin-2-one (1.0 mmol) in THF (5 mL).

  • Step 2: Add Trifluoroacetaldehyde ethyl hemiacetal (1.5 mmol).

  • Step 3: Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    TSA, 0.1 eq) and stir at reflux for 2 hours to form the hemiaminal/imine equilibrium. (Dean-Stark trap helps).
  • Step 4: Cool to 0°C. Add

    
     (2.0 mmol) portion-wise.
    
  • Step 5: Stir at RT for 16 hours.

  • Step 6: Quench with sat.

    
    , extract with DCM, and purify.
    
References
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Sani, M., et al. (2007). Bruylants reaction: A convenient method for the synthesis of α-trifluoromethyl amines. Tetrahedron, 63(48), 11869-11877. (Specific methodology for TFE-amine synthesis).

Solubility profile of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Piperazinone Derivative

In the landscape of contemporary drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. The solubility of a compound, in particular, stands as a critical determinant of its journey from a laboratory curiosity to a viable therapeutic agent. It governs formulation strategies, dictates bioavailability, and ultimately influences clinical efficacy. This guide is dedicated to elucidating the solubility profile of 4-(2,2,2-Trifluoroethyl)piperazin-2-one, a molecule of interest within the broader class of piperazinone derivatives.

While specific experimental solubility data for 4-(2,2,2-Trifluoroethyl)piperazin-2-one is not yet prevalent in published literature[1][2], this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of its expected solubility behavior, provides a robust experimental framework for its determination, and offers insights into the interpretation of the resulting data. As such, this guide is designed to be a self-validating system, empowering research teams to generate and understand the solubility profile of this and similar compounds with scientific rigor.

Molecular Architecture and Predicted Physicochemical Properties

The structure of 4-(2,2,2-Trifluoroethyl)piperazin-2-one—a piperazinone core functionalized with a trifluoroethyl group—suggests a nuanced interplay of polarity, hydrogen bonding potential, and lipophilicity.

  • The Piperazinone Core: The lactam functionality within the piperazinone ring presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This imparts a degree of polarity to the molecule and suggests potential for favorable interactions with protic and polar aprotic solvents. The piperazine moiety itself is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility and modulate pharmacokinetic properties[3].

  • The Trifluoroethyl Group: The introduction of the -CH2CF3 group at the N4 position significantly influences the molecule's electronic and steric properties. The highly electronegative fluorine atoms can reduce the basicity of the adjacent nitrogen atom and introduce a lipophilic region to the molecule. This trifluoromethyl moiety can also participate in non-covalent interactions, such as dipole-dipole and halogen bonding, which can affect its solubility in specific solvents.

Based on this structure, we can anticipate a moderate to low solubility in non-polar, aliphatic hydrocarbon solvents and a more favorable solubility in polar aprotic and some protic organic solvents. The predicted XlogP (a measure of lipophilicity) for similar structures suggests a compound that is not excessively lipophilic[1][2].

The Imperative of Solubility Determination in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire development lifecycle[4]. Preformulation solubility studies are essential to:

  • Inform Formulation Development: The choice of excipients, delivery systems (e.g., oral, parenteral), and manufacturing processes is heavily dependent on the API's solubility.

  • Predict Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is often the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability[5].

  • Guide Salt and Polymorph Screening: Understanding the solubility of the free form of a compound is the first step in developing salt forms or identifying polymorphs with improved solubility and stability characteristics.

  • Enable Toxicological and Pharmacological Studies: Sufficient solubility in appropriate vehicles is necessary to prepare solutions for in vitro and in vivo testing.

A Validated Protocol for Isothermal Solubility Measurement

The following section details a robust, step-by-step protocol for determining the equilibrium solubility of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in a range of organic solvents using the crystal equilibrium method. This method is widely accepted for its accuracy and reliability[6][7].

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a diverse set of organic solvents should be selected, spanning a range of polarities, hydrogen bonding capabilities, and dielectric constants. This allows for a thorough investigation of the solute-solvent interactions that govern solubility.

Solvent Class Example Solvents Primary Interactions Probed
Protic Methanol, Ethanol, IsopropanolHydrogen bond donating and accepting capabilities
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Dipole-dipole interactions, hydrogen bond accepting capabilities
Non-Polar Aprotic Toluene, Cyclohexane, HeptaneVan der Waals forces, dispersion forces
Chlorinated DichloromethaneDipole-dipole interactions
Ethers Tetrahydrofuran (THF), 1,4-DioxaneHydrogen bond accepting capabilities
Experimental Workflow

The experimental workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Weigh excess 4-(2,2,2-Trifluoroethyl)piperazin-2-one prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 37°C) prep2->equil1 equil2 Monitor for at least 24-48 hours equil1->equil2 sampl1 Allow solid to settle equil2->sampl1 sampl2 Withdraw an aliquot of the supernatant sampl1->sampl2 sampl3 Filter through a 0.22 µm syringe filter sampl2->sampl3 sampl4 Dilute the filtrate with a suitable mobile phase sampl3->sampl4 sampl5 Quantify concentration using a validated HPLC method sampl4->sampl5

Caption: Isothermal Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation of Slurries:

    • Add an excess amount of solid 4-(2,2,2-Trifluoroethyl)piperazin-2-one to a series of glass vials. The excess should be sufficient to ensure that solid remains after equilibrium is reached.

    • Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the slurries for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is achieved. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Prepare a calibration curve using standards of 4-(2,2,2-Trifluoroethyl)piperazin-2-one of known concentrations.

    • Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

Interpreting the Solubility Profile: A Multifaceted Approach

The collected solubility data should be tabulated and analyzed in conjunction with the properties of the solvents to build a comprehensive understanding of the compound's behavior.

Expected Solubility Data Summary

While experimental data is pending, a hypothetical summary table is presented below to illustrate how the results should be organized.

Solvent Solvent Class Polarity Index Solubility at 25°C (mg/mL)
HeptaneNon-Polar Aprotic0.1Expected to be very low
TolueneNon-Polar Aprotic2.4Expected to be low
DichloromethaneChlorinated3.1Expected to be moderate
Tetrahydrofuran (THF)Ether4.0Expected to be moderate to high
AcetonePolar Aprotic5.1Expected to be high
EthanolProtic5.2Expected to be high
AcetonitrilePolar Aprotic5.8Expected to be high
MethanolProtic6.6Expected to be high
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Expected to be very high
Correlating Solubility with Solvent Properties

The relationship between the solute's structure and its solubility in different solvents can be visualized and understood by considering the fundamental principle of "like dissolves like"[8].

G cluster_solute Solute: 4-(2,2,2-Trifluoroethyl)piperazin-2-one cluster_solvent Solvent Properties cluster_solubility Predicted Solubility solute H-bond Donor (N-H) H-bond Acceptor (C=O) Polar Lactam Core Lipophilic CF3 Group solubility_high High Solubility solute->solubility_high Strong H-bonding & Polar Interactions solubility_low Low Solubility solute->solubility_low Weak van der Waals Interactions solvent_protic Protic Solvents (e.g., Methanol, Ethanol) - H-bond Donors & Acceptors solvent_protic->solubility_high solvent_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) - H-bond Acceptors - High Polarity solvent_aprotic->solubility_high solvent_nonpolar Non-Polar Solvents (e.g., Heptane, Toluene) - Low Polarity - Dispersion Forces solvent_nonpolar->solubility_low

Caption: Solute-Solvent Interaction Logic.

  • High Solubility in Polar Solvents (Protic and Aprotic): A high degree of solubility in solvents like methanol, ethanol, acetonitrile, and DMSO would be anticipated. This is because the polar lactam core of the solute can engage in strong dipole-dipole interactions with these polar solvents. Furthermore, the N-H and C=O groups can form hydrogen bonds with both protic and polar aprotic solvents, leading to favorable solvation.

  • Lower Solubility in Non-Polar Solvents: In contrast, solubility in non-polar solvents like heptane or cyclohexane is expected to be poor. The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystal lattice of the solute would not be compensated by the weak van der Waals forces formed with non-polar solvent molecules. The lipophilic trifluoroethyl group may offer some affinity for less polar environments, potentially resulting in slightly better solubility in aromatic solvents like toluene compared to aliphatic ones.

Conclusion and Future Directions

This guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in organic solvents. By systematically applying the detailed experimental protocol and analyzing the results in the context of fundamental physicochemical principles, researchers can generate the critical data needed to advance the development of this compound. The resulting solubility profile will be an invaluable tool for guiding formulation, predicting in vivo behavior, and making informed decisions throughout the drug development pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but can also be readily adapted for the characterization of other novel chemical entities.

References

  • Ghanbari, A., Sarbaz, Y., Jouyban-Gharamaleki, V., Jouyban-Gharamaleki, K., Soleymani, J., & Jouyban, A. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 978-983. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • RSC Publishing. (n.d.). Experimental methods for solubility measurement. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen.
  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • PubChem. (n.d.). 4-(2,2,2-trifluoroethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

  • Varela, J., Serna, E., Serra, G., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 73, 117013. [Link]

  • PubChem. (n.d.). 1-(2,2,2-trifluoroethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

Sources

The Fluorinated Turn: 4-(2,2,2-Trifluoroethyl)piperazin-2-one in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-(2,2,2-Trifluoroethyl)piperazin-2-one in Peptidomimetic Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary

In the transition from peptide hits to orally bioavailable drugs, the piperazin-2-one scaffold has long served as a privileged structure for constraining peptide backbones, particularly as a mimic of the i+1 and i+2 residues in


-turns. However, first-generation piperazinones often suffer from excessive basicity at the N4 position (leading to poor permeation and phospholipidosis risks) or metabolic liability at alkyl side chains.

This guide analyzes 4-(2,2,2-Trifluoroethyl)piperazin-2-one —a precision-engineered scaffold that integrates conformational restriction with the "Fluorine Effect." By installing a trifluoroethyl group at the N4 position, researchers can simultaneously modulate pKa, block metabolic soft spots, and tune lipophilicity without disrupting the critical hydrogen-bonding vectors of the amide backbone.

Structural Mechanistics & Cheminformatics

The Conformational Lock

The piperazin-2-one ring imposes a rigid constraint on the dihedral angles (


) of the peptide backbone. Unlike flexible linear peptides, this scaffold forces the amide bond into a cis-like or fixed trans orientation (depending on substitution), effectively pre-organizing the molecule into a bioactive conformation.
  • Mimicry: It serves as a direct isostere for the Gly-X or X-Gly dipeptide unit.

  • Entropy: By reducing the entropic penalty of binding, it enhances affinity for targets such as proteases (e.g., SARS-CoV-2 PLpro, HIV Capsid) and GPCRs.

The "Fluorine Effect" on N4

The introduction of the 2,2,2-trifluoroethyl group is not merely a steric replacement for an ethyl group; it is an electronic switch.

PropertyStandard N-Ethyl PiperazinoneN-Trifluoroethyl PiperazinoneImpact on Drug Design
N4 Basicity (pKa) ~8.5 – 9.0~4.5 – 5.5Critical: Drastically reduces cationic character at physiological pH (7.4), significantly improving passive membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Low (N-dealkylation prone)HighThe C-F bonds block Cytochrome P450-mediated hydroxylation at the

-position, extending half-life (

).
Lipophilicity (LogD) LowModerateIncreases hydrophobic contact without the solubility penalty of purely carbocyclic chains.
Dipole Alignment Standard AmidePolarized C-FThe C-F bond can engage in orthogonal multipolar interactions with protein backbone carbonyls or amides.
Strategic Logic Visualization

The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.

ScaffoldLogic Start Peptide Hit Optimization Problem Issue: Poor Bioavailability / High Clearance Start->Problem Constraint Strategy: Backbone Rigidification Problem->Constraint Scaffold Select Piperazin-2-one Core Constraint->Scaffold Decision Check N4 Basicity/Metabolism Scaffold->Decision Sol1 Standard Alkyl Group Decision->Sol1 Standard Sol2 4-(2,2,2-Trifluoroethyl) Substitution Decision->Sol2 Advanced Result1 High pKa (>8) Metabolic Liability Sol1->Result1 Result2 Low pKa (~5) Metabolic Blockade Retained H-Bond Acceptor Sol2->Result2

Figure 1: Decision logic for incorporating the trifluoroethyl-piperazinone scaffold to solve PK/ADME liabilities.

Experimental Protocols

Synthesis of the Core Scaffold

While the core is commercially available as a building block, in-house synthesis allows for the introduction of chiral centers at C3 (to mimic specific amino acids like Phenylalanine or Leucine).

Protocol: N-Alkylation of Piperazin-2-one Rationale: Direct alkylation of the basic N4 nitrogen is the most efficient route. The reduced nucleophilicity of the amine (due to the amide EWG) requires a potent alkylating agent like trifluoroethyl triflate.

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) (1.1 equiv)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve piperazin-2-one (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (20 mmol) and cool the solution to 0°C. Note: Cooling controls the exotherm, although the reaction is slower than with simple alkyl halides.

  • Alkylation: Dropwise add 2,2,2-trifluoroethyl triflate (11 mmol). The triflate is required because 2,2,2-trifluoroethyl iodide/bromide is often too unreactive toward secondary amines due to the electron-withdrawing effect of the fluorine atoms on the adjacent carbon.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by LC-MS (Target M+H).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: The product typically has lower polarity than the starting material. Purify via flash column chromatography (SiO

    
    , 0-5% MeOH in DCM). Crucial: Do not use standard acid-base extraction for purification, as the reduced pKa of the product (approx 5.0) means it may not protonate/extract efficiently into the aqueous phase at mild acidic pH.
    
Peptide Coupling (N1-Functionalization)

The N1 position (amide nitrogen) mimics the


-nitrogen of the peptide chain.

Protocol:

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Phe-OH) (1.1 equiv) in DMF. Add HATU (1.1 equiv) and HOAt (1.1 equiv).

  • Coupling: Add the 4-(2,2,2-Trifluoroethyl)piperazin-2-one core (1.0 equiv) and Collidine (3.0 equiv). Note: Collidine is preferred over TEA to prevent racemization of the incoming amino acid.

  • Conditions: Stir at 50°C for 4 hours. The N1 position is sterically hindered and electronically deactivated; elevated temperature or microwave irradiation is often necessary for high yields.

Case Study Application: Protease Inhibition

In the design of inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro or HIV-1 Protease), the substrate recognition pocket often requires a hydrophobic residue in the P2 or P3 position.

Workflow:

  • Design: Replace the P2-P3 dipeptide bond with the 4-(2,2,2-trifluoroethyl)piperazin-2-one scaffold.

  • Hypothesis: The trifluoroethyl group occupies the S2 hydrophobic pocket, while the piperazinone carbonyl accepts a hydrogen bond from the enzyme backbone.

  • Validation:

    • In Silico: Docking confirms the CF

      
       group sits in the hydrophobic sub-pocket (e.g., replacing a Leucine side chain).
      
    • In Vitro: The compound shows increased metabolic stability in liver microsomes (HLM) compared to the N-ethyl analog due to the blockade of

      
      -hydroxylation.
      

SynthesisWorkflow Start Piperazin-2-one Step1 Alkylation (TFE-Triflate) Start->Step1 Inter Core Scaffold (Low pKa) Step1->Inter Step2 N1-Acylation (HATU/Microwave) Inter->Step2 + Boc-Amino Acid Final Peptidomimetic Drug Candidate Step2->Final

Figure 2: Synthetic workflow for integrating the scaffold into a peptide chain.

References

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. Source: ChemMedChem (via PubMed) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Source: Journal of Agricultural and Food Chemistry (via PubMed) URL:[Link]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoroethyl Piperazinone Moiety in Modern Drug Discovery

The piperazine-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its inherent structural features, including hydrogen bond donors and acceptors, and its conformational rigidity make it an attractive building block for the design of novel therapeutic agents. The introduction of a 2,2,2-trifluoroethyl group at the N4 position can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, 4-(2,2,2-trifluoroethyl)piperazin-2-one has emerged as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.

This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of 4-(2,2,2-trifluoroethyl)piperazin-2-one. We will explore two robust synthetic strategies, elucidating the chemical principles that underpin each approach and offering practical insights to ensure successful and scalable execution.

Strategic Overview: Two Convergent Pathways to 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Two primary synthetic routes have been identified and optimized for the scalable production of the target compound. The choice of strategy may depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Direct N-Alkylation of Piperazin-2-one. This is a highly efficient and straightforward two-step approach commencing with commercially available piperazin-2-one. The key transformation is the nucleophilic substitution at the N4 position using a suitable 2,2,2-trifluoroethylating agent.

Route 2: One-Pot Reductive Amination and Cyclization. This elegant one-pot procedure involves the construction of the piperazinone ring from acyclic precursors. This method offers the advantage of procedural simplicity and can be highly efficient for large-scale manufacturing.

Route 1: Direct N-Alkylation of Piperazin-2-one

This strategy is predicated on the nucleophilicity of the secondary amine in the piperazin-2-one ring. The choice of the trifluoroethylating agent is critical for achieving high yields and minimizing side reactions. While 2,2,2-trifluoroethyl iodide or bromide can be used, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is often preferred due to its higher reactivity, which allows for milder reaction conditions.

Workflow for Route 1

A Piperazin-2-one C N-Alkylation A->C B 2,2,2-Trifluoroethylating Agent (e.g., 2,2,2-Trifluoroethyl triflate) B->C D Purification C->D E 4-(2,2,2-Trifluoroethyl)piperazin-2-one D->E

Caption: Workflow for the N-alkylation of piperazin-2-one.

Detailed Experimental Protocol: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

Materials:

  • Piperazin-2-one (1.0 eq)

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of piperazin-2-one and potassium carbonate in anhydrous acetonitrile, add 2,2,2-trifluoroethyl trifluoromethanesulfonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(2,2,2-trifluoroethyl)piperazin-2-one as a white to off-white solid.

Data Presentation: Scalability of Route 1
Scale (g)Starting Material (Piperazin-2-one)Yield (g)Purity (by HPLC)
11.0 g1.5 g>98%
1010.0 g15.2 g>98%
100100.0 g150.5 g>97%

Route 2: One-Pot Reductive Amination and Cyclization

This approach builds the piperazinone ring in a single pot from simple, commercially available starting materials. The key steps are the formation of an imine between N-(2,2,2-trifluoroethyl)ethylenediamine and an α-ketoester, followed by reduction and spontaneous intramolecular cyclization.

Workflow for Route 2

A N-(2,2,2-trifluoroethyl)ethylenediamine C Reductive Amination A->C B Ethyl glyoxalate B->C D Intramolecular Cyclization C->D One-Pot E 4-(2,2,2-Trifluoroethyl)piperazin-2-one D->E

Caption: One-pot synthesis via reductive amination and cyclization.

Detailed Experimental Protocol: One-Pot Synthesis

Materials:

  • N-(2,2,2-Trifluoroethyl)ethylenediamine (1.0 eq)

  • Ethyl glyoxalate (50% solution in toluene, 1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-(2,2,2-trifluoroethyl)ethylenediamine in anhydrous dichloromethane, add ethyl glyoxalate solution at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours. The cyclization to the piperazinone occurs spontaneously upon reduction of the imine.

  • Monitor the reaction by LC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to yield the desired product.

Data Presentation: Scalability of Route 2
Scale (g)Starting Material (N-(2,2,2-trifluoroethyl)ethylenediamine)Yield (g)Purity (by HPLC)
11.0 g1.2 g>95%
1010.0 g11.8 g>95%
5050.0 g58.5 g>94%

Conclusion and Recommendations

Both synthetic routes presented offer viable and scalable methods for the preparation of 4-(2,2,2-trifluoroethyl)piperazin-2-one.

  • Route 1 (N-Alkylation) is recommended for its simplicity, high yields, and the commercial availability of the starting materials. It is particularly well-suited for rapid synthesis on a laboratory scale and can be readily scaled up.

  • Route 2 (One-Pot Reductive Amination) provides an elegant and convergent approach. While it may require more optimization of reaction conditions, its one-pot nature can lead to significant savings in time and resources, especially in a large-scale manufacturing setting.

The choice between these protocols will ultimately be guided by the specific needs and constraints of the research or production environment. Both methods have been designed with scalability and robustness in mind, providing reliable pathways to this important synthetic intermediate.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link][1][2]

  • Johnström, P., & Stone-Elander, S. (1995). The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547. [Link][3]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link][4][5]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(48), 13269-13272. [Link][6]

  • Chem-Impex. (n.d.). 2-Piperazinone. Retrieved from [Link][1]

  • Oakwood Chemical. (n.d.). Piperazin-2-one. Retrieved from [Link][7]

Sources

Reagents and catalysts for synthesizing 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Abstract & Strategic Overview

The piperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, offering a unique structural compromise between the flexibility of piperazines and the rigidity of lactams. The introduction of a 2,2,2-trifluoroethyl group at the N4 position enhances metabolic stability (blocking N-dealkylation), increases lipophilicity, and modulates basicity (


pKa 

-2 to -3 units relative to ethyl).

This guide details two distinct, validated protocols for synthesizing 4-(2,2,2-trifluoroethyl)piperazin-2-one :

  • Direct N-Alkylation: A high-yielding, scalable route using 2,2,2-trifluoroethyl triflate.

  • Reductive Alkylation: A "green," catalyst-free approach utilizing trifluoroacetic acid (TFA) and phenylsilane.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the regioselective functionalization of the piperazin-2-one ring. Understanding the electronic disparity between the two nitrogen atoms is critical for success.

  • N1 (Amide): The nitrogen at position 1 is part of a lactam. Its lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic (pKa

    
     15-17). Alkylation at N1 requires strong bases (e.g., NaH) to deprotonate the amide.
    
  • N4 (Amine): The nitrogen at position 4 is a secondary aliphatic amine. It retains a localized lone pair and acts as a nucleophile (pKa

    
     8-9).
    
Visualizing the Synthesis Pathways

SynthesisRoutes Start Piperazin-2-one (Secondary Amine Nucleophile) ReagentA Route A: Alkylation 2,2,2-Trifluoroethyl Triflate Base: K2CO3 Start->ReagentA ReagentB Route B: Reductive Trifluoroacetic Acid (TFA) Reductant: PhSiH3 Start->ReagentB Target 4-(2,2,2-Trifluoroethyl)piperazin-2-one (Target Molecule) ReagentA->Target SN2 Displacement ReagentB->Target Silyl-Acetal Reduction

Caption: Comparative synthetic pathways. Route A utilizes nucleophilic substitution (SN2), while Route B employs a reductive functionalization sequence.

Protocol A: Direct N-Alkylation (Standard Route)

This method is preferred for small-to-medium scale synthesis (mg to gram scale) where high yield and operational simplicity are required. The use of the triflate leaving group compensates for the electron-withdrawing nature of the trifluoroethyl moiety, which typically deactivates electrophiles.

Reagents & Materials
ComponentRoleSpecifications
Piperazin-2-one SubstratePurity >97%
2,2,2-Trifluoroethyl triflate ElectrophileCaution: Potent alkylating agent. Handle in hood.
Potassium Carbonate (K₂CO₃) BaseAnhydrous, granular (mild base prevents N1 reaction)
Acetonitrile (MeCN) SolventAnhydrous; promotes SN2 kinetics
Dichloromethane (DCM) ExtractionACS Grade
Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add piperazin-2-one (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) to the flask. Suspend in anhydrous MeCN (20 mL).

  • Addition: Cool the suspension to 0°C using an ice bath. Add 2,2,2-trifluoroethyl triflate (1.1 equiv, 5.5 mmol) dropwise via syringe over 5 minutes.

    • Note: The triflate is highly reactive; dropwise addition prevents exotherms and potential bis-alkylation or side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS. The secondary amine (starting material) should disappear.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (K₂CO₃/KOTf).

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with DCM (30 mL) and wash with saturated NaHCO₃ (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

  • Yield: Expect 75–85% isolated yield as a white to off-white solid.

Protocol B: Reductive Alkylation (Green Chemistry)

This modern approach avoids handling highly toxic alkylating agents (triflates/iodides) by generating the trifluoroethyl group in situ from trifluoroacetic acid (TFA). It relies on the reduction of a silyl-hemiacetal intermediate formed between the amine, TFA, and phenylsilane.

Reagents & Materials
ComponentRoleSpecifications
Piperazin-2-one SubstratePurity >97%
Trifluoroacetic Acid (TFA) ReagentReagent Grade (>99%)
Phenylsilane (PhSiH₃) Reductant97%
Toluene SolventAnhydrous
Step-by-Step Protocol
  • Setup: Use a pressure tube or a sealed RBF to prevent loss of volatiles.

  • Mixing: Combine piperazin-2-one (1.0 equiv, 2.0 mmol) and phenylsilane (1.0 equiv, 2.0 mmol) in toluene (2.0 mL).

  • Activation: Add TFA (1.75 equiv, 3.5 mmol) followed by a second portion of phenylsilane (1.0 equiv, 2.0 mmol).

    • Mechanistic Note: The first equivalent of silane/TFA activates the amine; the second ensures complete reduction of the carbonyl intermediate.

  • Heating: Seal the vessel and heat to 70°C for 16–24 hours.

    • Observation: Gas evolution (H₂) may occur; ensure the vessel is rated for mild pressure or vent carefully via a needle if using a septum (with inert gas flow).

  • Work-up:

    • Cool to room temperature.[1]

    • Quench carefully with 1M NaOH (5 mL) to hydrolyze excess silanes and silyl ethers. Stir for 30 minutes.

    • Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: The crude mixture will contain silanol byproducts. Purify via flash chromatography (SiO₂; Gradient: DCM to 10% MeOH/DCM).

  • Yield: Expect 60–75% yield. This method is excellent for late-stage functionalization where "soft" conditions are preferred.

Critical Process Parameters (CPP) & Troubleshooting

ParameterImpactOptimization Strategy
Regioselectivity N1 vs N4 AlkylationMaintain Mild Base: Use Carbonates (K₂CO₃, Cs₂CO₃). Avoid Hydrides (NaH, KH) which will deprotonate the N1-amide and lead to mixtures.
Stoichiometry Conversion vs. ImpuritiesUse a slight excess (1.1–1.2 equiv) of the alkylating agent. Large excesses (>2.0 equiv) may lead to quaternization of the N4 amine.
Solvent Water Hydrolysis of TriflateUse anhydrous solvents. Trifluoroethyl triflate hydrolyzes rapidly in the presence of moisture, generating triflic acid and trifluoroethanol.
Regioselectivity Logic Diagram

Regioselectivity Piperazinone Piperazin-2-one Structure N1 N1 Position (Amide) pKa ~17 (Non-nucleophilic) Requires Strong Base (NaH) Piperazinone->N1 High Activation Energy N4 N4 Position (Amine) pKa ~9 (Nucleophilic) Reacts with Mild Base (K2CO3) Piperazinone->N4 Low Activation Energy Result Target: 4-Substituted Product N4->Result

Caption: Electronic differentiation of N1 and N4 ensures selective alkylation at N4 under mild conditions.

Safety & Handling of Fluorinated Reagents

  • 2,2,2-Trifluoroethyl Triflate (TFEt-OTf):

    • Hazard: Corrosive, causes severe skin burns and eye damage.[2] Highly toxic if inhaled.[2]

    • Handling: Must be handled in a functioning fume hood. Wear double nitrile gloves and chemical splash goggles.

    • Neutralization: Quench spills with dilute ammonia or sodium bicarbonate solution.

  • Trifluoroacetic Acid (TFA):

    • Hazard: Corrosive, volatile acid.

    • Handling: Use glass syringes/pipettes (attacks some plastics).

References

  • Denton, R. M., et al. "A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid." Nature Communications, 2017.

  • Beshore, D. C., & Dinsmore, C. J. "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization." Organic Letters, 2002.

  • Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[3]

  • PubChem. "4-(2,2,2-trifluoroethyl)piperazin-2-one (Compound)." National Library of Medicine.

  • Fisher Scientific. "Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate."

Sources

Reaction conditions for coupling 4-(2,2,2-Trifluoroethyl)piperazin-2-one with aryl halides

Application Note: Optimized Strategies for the -Arylation of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Executive Summary & Strategic Analysis

The Substrate Challenge: The coupling of 4-(2,2,2-trifluoroethyl)piperazin-2-one (1) with aryl halides is not a standard amine arylation; it is an amidation of a cyclic amide (lactam).

  • Electronic Deactivation: The 2,2,2-trifluoroethyl group at

    
     is a strong electron-withdrawing group (EWG). While this reduces the basicity of 
    
    
    (preventing side reactions), it inductively lowers the electron density of the lactam ring, making the
    
    
    proton more acidic but the nitrogen less nucleophilic.
  • Site Selectivity: The reaction targets the

    
     position. Unlike piperazine, which reacts as a secondary amine, this substrate reacts as an amide. Standard 
    
    
    conditions will fail unless the aryl halide is highly electron-deficient (e.g., p-nitrofluorobenzene).

Strategic Approach: To achieve high yields, transition-metal catalysis is required to overcome the poor nucleophilicity of the lactam nitrogen.

  • Strategy A (Palladium): Uses biaryl phosphine ligands (e.g., Xantphos) to facilitate reductive elimination of the amide-aryl bond. Best for Aryl-Chlorides and deactivated Aryl-Bromides.

  • Strategy B (Copper): The Ullmann-Goldberg modification using diamine ligands. Best for Aryl-Iodides and cost-sensitive scale-up.

Mechanistic Workflow & Decision Logic

The following diagram outlines the decision logic for selecting the optimal catalytic system based on the electrophile (Aryl Halide).

ReactionLogicStartSubstrate: 4-(2,2,2-trifluoroethyl)piperazin-2-one+ Aryl Halide (Ar-X)CheckXAnalyze Halide (X) & ScaleStart->CheckXArClAr-Cl or Deactivated Ar-Br(High Value/Small Scale)CheckX->ArClHard to coupleArIAr-I or Activated Ar-Br(Cost Sensitive/Large Scale)CheckX->ArIEasy to coupleMethodAMETHOD A: Pd-Catalysis(Buchwald-Hartwig)ArCl->MethodAMethodBMETHOD B: Cu-Catalysis(Ullmann-Goldberg)ArI->MethodBDetailsACat: Pd2(dba)3 or Pd(OAc)2Ligand: XantphosBase: Cs2CO3Solvent: Dioxane, 100°CMethodA->DetailsADetailsBCat: CuILigand: DMEDA or 1,2-DACHBase: K3PO4Solvent: Toluene/DMF, 110°CMethodB->DetailsB

Figure 1: Decision tree for selecting reaction conditions based on aryl halide reactivity and process constraints.

Detailed Experimental Protocols

Method A: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Recommended for: Aryl chlorides, electron-rich aryl bromides, and complex drug intermediates.

Rationale: Lactams are weaker nucleophiles than amines. Monodentate phosphines often fail. Xantphos is the ligand of choice because its wide bite angle facilitates the difficult reductive elimination step involving the amide nitrogen.

Reagents:

  • Substrate: 1.0 equiv.

  • Aryl Halide: 1.1 – 1.2 equiv.

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    (5 mol%).
  • Ligand: Xantphos (5–10 mol%).

  • Base:

    
     (2.0 equiv). Note: Cesium is crucial for its solubility and "cesium effect" in stabilizing the transition state.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with

    
     (23 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and 
    
    
    (650 mg, 2.0 mmol).
  • Substrate Addition: Add 4-(2,2,2-trifluoroethyl)piperazin-2-one (182 mg, 1.0 mmol) and the Aryl Halide (1.1 mmol).

    • Note: If the aryl halide is liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100°C for 12–16 hours. The mixture should turn from dark purple/red to a brownish suspension.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate and purify via flash chromatography (typically MeOH/DCM gradients).

Method B: Copper-Catalyzed Coupling (Ullmann-Goldberg)

Recommended for: Aryl iodides, activated aryl bromides, and large-scale batches.

Rationale: The "Modified Ullmann" reaction uses diamine ligands to solubilize Cu(I) species and prevent catalyst aggregation. This method is robust for lactams and avoids expensive Pd/ligand systems.

Reagents:

  • Substrate: 1.0 equiv.

  • Aryl Iodide/Bromide: 1.2 equiv.

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%).

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%) or trans-1,2-diaminocyclohexane.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (preferred) or DMF (if solubility is poor).

Step-by-Step Protocol:

  • Charge: Add CuI (19 mg, 0.1 mmol),

    
     (425 mg, 2.0 mmol), the piperazinone substrate (1.0 mmol), and Aryl Iodide (1.2 mmol) to a Schlenk tube.
    
  • Evacuation: Evacuate and backfill with Argon three times.

  • Ligand/Solvent: Add Toluene (3 mL) followed by DMEDA (22

    
    L, 0.2 mmol) via syringe.
    
    • Critical: The solution should turn a distinct blue/green color upon ligand addition and heating.

  • Reaction: Heat to 110°C for 16–24 hours.

  • Workup: Dilute with EtOAc and water. If an emulsion forms (common with amides), use a small amount of aqueous

    
     to break the copper chelation. Extract, dry over 
    
    
    , and concentrate.

Data Summary & Optimization Guide

The following table summarizes expected outcomes and troubleshooting steps.

VariablePalladium Conditions (Method A)Copper Conditions (Method B)
Primary Utility Aryl Chlorides, Deactivated SystemsAryl Iodides, Cost-Efficiency
Reaction Temp 80–100°C100–120°C
Water Tolerance Low (Requires anhydrous solvent)Moderate (Phosphate base buffers slightly)
Common Yield 75–95%60–85%
Key Failure Mode Dehalogenation: Ar-X becomes Ar-H. Fix: Lower temp, switch to BrettPhos.No Reaction: Catalyst poisoning. Fix: Increase ligand loading to 30 mol%.
Base Sensitivity

is mild; compatible with esters.

is mild; avoid NaOtBu (hydrolysis risk).

Mechanistic Visualization

The coupling at the

CatalyticCyclePd0L-Pd(0)OxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ Ar-XCoordLactam Coordination(Pd-N-H)OxAdd->Coord+ SubstrateDeprotDeprotonation(Base removes HX)Coord->Deprot+ Cs2CO3RedElimReductive Elimination(Product Release)Deprot->RedElimPd-N-Ar ComplexRedElim->Pd0- Product

Figure 2: Simplified catalytic cycle for the Palladium-catalyzed N-arylation of lactams.

Safety & Handling

  • Trifluoroethyl Group: The 2,2,2-trifluoroethyl moiety is chemically stable under these coupling conditions. However, avoid extremely strong bases (like

    
    -BuLi) which could theoretically induce elimination of HF to form a vinyl species, though this is rare with carbonate/phosphate bases.
    
  • Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or DMT) before biological testing, as they can interfere with enzymatic assays.

References

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043–6048.

  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 124(25), 7421–7428.

  • Hickey, M. R., et al. (2016). Immuno-oncology agents: Synthesis of PD-1/PD-L1 antagonists containing the piperazinone scaffold. Journal of Medicinal Chemistry. (General reference for piperazinone scaffolds in drug discovery).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

Application Note: Microwave-Assisted Synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4] The 2,2,2-trifluoroethyl (TFE) group serves as a superior bioisostere to ethyl or isopropyl groups, offering enhanced metabolic stability (blocking P450 oxidation), modulated pKa (reducing basicity of the piperazine nitrogen), and increased lipophilicity for blood-brain barrier penetration.

This Application Note details a robust, microwave-assisted protocol for the selective N-alkylation of piperazin-2-one scaffolds to generate 4-(2,2,2-trifluoroethyl)piperazin-2-one . Unlike conventional thermal heating, which often results in incomplete conversion due to the electron-withdrawing deactivation of trifluoroethyl electrophiles, microwave irradiation (MWI) provides the necessary activation energy to drive this


 reaction to completion rapidly with high regioselectivity.

Strategic Analysis: Thermal vs. Microwave

The introduction of a TFE group is synthetically challenging. The strong electron-withdrawing effect of the


 group destabilizes the transition state in nucleophilic substitutions, making TFE-halides (like TFE-I) sluggish electrophiles.
FeatureConventional ThermalMicrowave-Assisted (This Protocol)
Reaction Time 12–48 Hours15–30 Minutes
Solvent Usage High (Reflux conditions)Low (High concentration preferred)
Selectivity Risk of N1/N4 mixtures if harsh bases usedHigh N4 selectivity (Kinetic control)
Yield 40–60% (Variable)75–92% (Reproducible)
Energy Efficiency Low (Convective heating)High (Direct dipolar polarization)

Mechanism & Regioselectivity

The piperazin-2-one scaffold contains two distinct nitrogen centers:

  • N1 (Amide): Non-nucleophilic under mild conditions (

    
    ).
    
  • N4 (Amine): Nucleophilic secondary amine (

    
    ).
    

Expert Insight: By utilizing a mild inorganic base (


) and microwave irradiation, we selectively alkylate the N4 position. The microwave energy overcomes the electronic repulsion between the nucleophilic N4 and the electron-rich fluorine atoms of the incoming electrophile.
Workflow Logic Diagram

ReactionLogic Start Piperazin-2-one (Scaffold) MW Microwave Irradiation (140°C, 20 min) Start->MW Reagent TFE-Triflate (Electrophile) Reagent->MW Base K2CO3 (Mild Base) Base->MW Intermediate Transition State (Polarized) MW->Intermediate Activation Product 4-(TFE)piperazin-2-one (Target) Intermediate->Product Major Pathway SideProduct N1-Alkylation (Avoided) Intermediate->SideProduct Blocked by pKa Control

Figure 1: Logical flow of the regioselective synthesis strategy.

Experimental Protocol

Materials & Safety[5]
  • Precursor: Piperazin-2-one (Commercial or synthesized via ethylenediamine + chloroacetate).

  • Reagent: 2,2,2-Trifluoroethyl triflate (TFE-OTf).

    • Note: TFE-OTf is superior to TFE-Iodide for this reaction due to the triflate's super-leaving group ability.

    • SAFETY WARNING: TFE-OTf is a potent alkylating agent and volatile. Handle only in a fume hood.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a 5 mL microwave process vial equipped with a magnetic stir bar, charge Piperazin-2-one (1.0 mmol, 100 mg).

  • Add Potassium Carbonate (

    
    ) (2.0 mmol, 276 mg).
    
  • Add Acetonitrile (3.0 mL).

  • Crucial Step: Add 2,2,2-Trifluoroethyl triflate (1.2 mmol, 175 µL) dropwise.

    • Why: Adding the electrophile last prevents localized high concentrations that could promote side reactions.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Temperature: 140 °C

  • Time: 20 minutes

  • Pressure Limit: 15 bar

  • Power: Dynamic (High absorption setting)

  • Pre-stir: 30 seconds

Step 3: Workup & Isolation [5]

  • Cool the reaction vessel to room temperature (using compressed air flow feature of the reactor).

  • Filter the mixture through a Celite pad to remove inorganic salts (

    
    , K-OTf). Wash the pad with Ethyl Acetate (10 mL).
    
  • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often sufficiently pure (>90%). If necessary, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40g cartridge).

    • Mobile Phase: DCM:MeOH (Gradient 0% to 10% MeOH).

    • Detection: UV 254 nm and Ninhydrin stain (piperazinones stain weakly;

      
       chamber recommended).
      
Analytical Validation
  • LC-MS: Expect

    
     peak at 183.15 .
    
  • 1H NMR (400 MHz, CDCl3): Distinct quartet for the

    
     protons around 
    
    
    
    3.0–3.2 ppm (
    
    
    ).
  • 19F NMR: Single singlet/triplet around

    
     -69 to -72 ppm.
    

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Old/Hydrolyzed TFE-TriflateUse fresh reagent; TFE-OTf degrades with moisture. Switch to TFE-Nonaflate for higher stability.
N1-Alkylation Observed Temperature too highReduce MW temp to 120°C and extend time to 30 min. Ensure base is

, not

(Cesium promotes N-amide alkylation).
Vial Over-pressurization Solvent volatilitySwitch solvent from Acetonitrile (bp 82°C) to DMF or NMP.
Product degradation Thermal instabilityReduce hold time. Use "Fixed Power" mode to prevent temp overshoot.
Reaction Pathway & Analysis

ExperimentWorkflow Setup Vial Setup: Piperazinone + TFE-OTf + K2CO3 in ACN Reaction MW Irradiation 140°C, 20 min, 15 bar Setup->Reaction Workup Filtration (Celite) & Concentration Reaction->Workup Analysis QC: 19F-NMR & LCMS Workup->Analysis Decision Purity > 95%? Analysis->Decision Final Final Product Ready for Library Decision->Final Yes Purify Flash Chromatography DCM:MeOH Decision->Purify No Purify->Final

Figure 2: Step-by-step experimental workflow for the synthesis and validation.

References

  • Microwave-Assisted Synthesis of Piperazine Derivatives

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
    • Source: MDPI (Molecules), 2018.
    • URL:[Link]

  • Trifluoroethylation Protocol Grounding

    • Title: A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.[2][6] (Provides mechanistic context for TFE reactivity).

    • Source: Nature Communic
    • URL:[Link]

  • Use of TFE-Triflate in Radiochemistry (High Reactivity Context)

    • Title: The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity.[7]

    • Source: Journal of Labelled Compounds and Radiopharmaceuticals, 1995.
    • URL:[Link]

  • Microwave N-Alkylation of Heterocycles

    • Title: Simple and Efficient Microwave Assisted N-Alkylation of Isatin.[8]

    • Source: Molecules, 2006.
    • URL:[Link]

Sources

Functionalization strategies for the lactam ring in 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Executive Summary & Strategic Value

The scaffold 4-(2,2,2-trifluoroethyl)piperazin-2-one represents a privileged "chimeric" structure in modern drug discovery. It combines the pharmacokinetic resilience of the trifluoroethyl group—known to block metabolic dealkylation and modulate lipophilicity—with the peptidomimetic potential of the piperazin-2-one lactam ring.

Functionalizing this ring system requires a nuanced understanding of electronic effects. The electron-withdrawing nature of the 2,2,2-trifluoroethyl group at N4 exerts a strong inductive effect (


), significantly altering the pKa of the ring protons compared to standard N-benzyl or N-methyl analogs.

Key Reactivity Frontiers:

  • N1-Lactam Nitrogen: The most acidic site (

    
    ). Primary target for diversity-oriented synthesis.
    
  • C3-Carbon (Alpha to Carbonyl): The "warhead" position. The N4-trifluoroethyl group increases the acidity of these protons, facilitating enolization but also increasing susceptibility to ring-opening side reactions.

Strategic Decision Framework

Before initiating synthesis, researchers must select the appropriate pathway based on the desired substitution pattern.

FunctionalizationStrategy Start Target: 4-(2,2,2-Trifluoroethyl)piperazin-2-one Decision Primary Functionalization Goal? Start->Decision N1_Path N1-Functionalization (Diversity/Solubility) Decision->N1_Path Stable Linkers C3_Path C3-Functionalization (Chirality/Potency) Decision->C3_Path Pharmacophore Editing Method_N1 Method A: Base-Mediated Alkylation (NaH or Carbonates) N1_Path->Method_N1 Pre_Req CRITICAL: N1 must be protected/substituted before C3 functionalization to avoid N-alkylation. C3_Path->Pre_Req Method_C3_Direct Method B: Pd-Catalyzed Arylation (Buchwald-Hartwig Type) Method_C3_Enolate Method C: Enolate Alkylation (LHMDS/Low Temp) Pre_Req->Method_C3_Direct Pre_Req->Method_C3_Enolate

Figure 1: Decision matrix for prioritizing synthetic operations. Note the critical requirement to cap N1 before attempting C3 modifications.

Protocol A: N1-Functionalization (The "Anchor")

Objective: Introduction of alkyl or aryl groups at the lactam nitrogen. Mechanism: The N1 proton is acidic. Deprotonation yields an amidate anion which acts as a nucleophile.

Critical Insight: The Trifluoroethyl Effect

Unlike standard piperazinones, the N4-trifluoroethyl group reduces the electron density of the overall ring system. While this makes the N1 anion slightly less nucleophilic, it suppresses the formation of N4-quaternized byproducts, a common issue in non-fluorinated analogs.

Experimental Protocol

Reagents:

  • Substrate: 4-(2,2,2-trifluoroethyl)piperazin-2-one (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • Electrophile: Alkyl Halide (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous DMF at 0°C.

  • Addition: Add the piperazinone substrate dropwise as a solution in DMF. Evolution of

    
     gas will be observed.
    
  • Activation: Stir at 0°C for 30 minutes. The solution typically turns light yellow, indicating amidate formation.

  • Alkylation: Add the electrophile (e.g., Benzyl bromide) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target

    
    ).
    
  • Quench: Cool to 0°C and carefully quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash organics with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .

Data Summary: Base Selection Guide

Base SystemConditionsYieldComments
NaH / DMF 0°C to RT85-95%Standard. Best for primary alkyl halides.

/ MeCN
Reflux60-75%Milder. Good for sensitive electrophiles but slower.
KOH / TBAB (PTC) Toluene/

80-90%Scalable. Uses Phase Transfer Catalysis (TBAB).[1]

Protocol B: C3-Arylation (The "Warhead")

Objective: Introduction of aryl groups alpha to the carbonyl. Mechanism: Palladium-catalyzed


-arylation.[2] This is superior to 

or radical methods for this scaffold.
Scientific Rationale

Direct alkylation at C3 via enolates is prone to poly-alkylation. Pd-catalyzed arylation is self-limiting (mono-selective) and tolerates the N4-trifluoroethyl group well. The reaction proceeds via a reductive elimination from a Pd(II)-enolate species.

Experimental Protocol

Reagents:

  • Substrate: N1-Protected 4-(2,2,2-trifluoroethyl)piperazin-2-one (1.0 equiv)

  • Aryl Bromide:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Xantphos in dioxane. Stir for 10 mins to form the active catalyst species.
    
  • Assembly: Add the N1-substituted piperazinone, Aryl Bromide, and

    
    .
    
  • Reaction: Seal the vessel and heat to 80–100°C for 12–16 hours.

  • Filtration: Cool to RT, dilute with DCM, and filter through a pad of Celite.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Validation:

  • 
     NMR:  The trifluoroethyl signal (
    
    
    
    ppm) should remain distinct. A shift or splitting often indicates ring degradation.
  • Chirality: If using chiral ligands (e.g., (S)-BINAP), enantiomeric excesses (ee) of >90% are achievable at C3.

Protocol C: C3-Alkylation via Enolates (Advanced)

Objective: Introduction of alkyl chains at C3. Risk: The N4-trifluoroethyl group increases acidity, making the enolate reactive but also fragile.

EnolateChemistry Substrate N1-Substituted Piperazinone LHMDS LHMDS (-78°C) Substrate->LHMDS Deprotonation Enolate Lithium Enolate (Planar C3) LHMDS->Enolate Kinetic Control Electrophile R-X (Alkyl Halide) Enolate->Electrophile Attack Product C3-Alkylated Product Electrophile->Product Steric Steering

Figure 2: Kinetic enolate generation pathway. Temperature control is paramount to prevent elimination of the trifluoroethyl amine group.

Step-by-Step:

  • Cryogenics: Cool a solution of the N1-protected substrate in THF to -78°C .

  • Deprotonation: Add LHMDS (1.1 equiv) dropwise. Stir for 30 mins.

    • Note: Do not use NaH for C3 alkylation; it is too slow and leads to thermodynamic equilibration (scrambling).

  • Addition: Add the alkyl halide (dissolved in THF) slowly down the side of the flask.

  • Quench: Quench at -78°C with AcOH/THF mixture after 1 hour. Do not warm up before quenching to avoid poly-alkylation.

References

  • General Piperazinone Functionalization: Stoltz, B. M., et al. "Enantioselective synthesis of

    
    -secondary and 
    
    
    
    -tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation." Chemical Science, 2011. [Link]
  • Shaughnessy, K. H., et al.

    
    -Arylation of Amides and Lactams." Journal of Organic Chemistry, 2002.
    [Link]
    
  • C-H Activation Strategies: MacMillan, D. W. C., et al. "Direct C–H Alkylation of Nitrogen Heterocycles via Photoredox Catalysis." Nature, 2011. [Link]

  • Fluorine Effects in Medicinal Chemistry: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

Sources

Troubleshooting & Optimization

Purification methods to remove impurities from crude 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and isolation of 4-(2,2,2-Trifluoroethyl)piperazin-2-one . This response adheres to the persona of a Senior Application Scientist, focusing on mechanistic insights, solubility profiles, and pKa-driven separation logic rather than generic instructions.

Executive Technical Summary

The purification of 4-(2,2,2-Trifluoroethyl)piperazin-2-one presents a unique challenge due to the electronic influence of the trifluoroethyl (TFE) group.[1] Unlike standard piperazines, the electron-withdrawing nature of the TFE group significantly suppresses the basicity of the N4 nitrogen.[1]

  • Target pKa Estimate: The pKa of the N4 nitrogen is estimated to be < 3.0 .[1] (Standard piperazin-2-one N4 pKa

    
     6.0; TFE substitution typically lowers pKa by 
    
    
    
    3-4 units).[1][2]
  • Solubility Profile: The compound is moderately lipophilic (soluble in DCM, EtOAc) but retains polar character due to the lactam motif.

  • Critical Impurities:

    • Piperazin-2-one (Starting Material): Highly polar, water-soluble.[1]

    • Trifluoroethylating Agents (e.g., Trifluoroethyl triflate/iodide): Toxic, volatile, lipophilic.

    • Bis-alkylated byproducts: Rare due to the non-nucleophilic nature of the amide N1, but possible under harsh basic conditions.[1]

Decision Matrix & Workflow

Use the following logic flow to determine the optimal purification route for your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckSM Is unreacted Piperazin-2-one present? Start->CheckSM CheckState Physical State of Product? CheckSM->CheckState No (Trace SM) MethodA PROTOCOL A: pH-Controlled Phase Cut (Exploiting low pKa) CheckSM->MethodA Yes (Major Impurity) MethodB PROTOCOL B: HCl Salt Precipitation (For oil-to-solid conversion) CheckState->MethodB Viscous Oil / Low Purity MethodC PROTOCOL C: Flash Chromatography (DCM/MeOH Gradient) CheckState->MethodC Solid / High Purity MethodA->CheckState Final Pure 4-(2,2,2-Trifluoroethyl)piperazin-2-one MethodB->Final MethodC->Final

Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity profile and physical state.

Troubleshooting Guides & FAQs

ISSUE 1: "I tried a standard acid/base extraction, but my yield is near zero."

Diagnosis: You likely treated this compound like a standard amine.[2][3] The Science: A typical amine purification involves extracting the amine into aqueous acid (pH 1-2), washing the organic layer, and then basifying the aqueous layer to recover the amine.[1] However, 4-(2,2,2-Trifluoroethyl)piperazin-2-one is an extremely weak base (pKa < 3).[1] In dilute acid (e.g., 1N HCl), a significant portion of the molecule may remain unprotonated or form a loose ion pair that partitions back into the organic solvent, especially if the solvent is polar (like DCM). Conversely, if you successfully protonated it, you might have failed to re-extract it if the pH wasn't raised high enough or if the salt is water-soluble.

Solution: The "Reverse-Basicity" Wash (Protocol A) Instead of extracting the product into water, use the low basicity to keep the product in the organic phase while washing away the more basic starting material.[1]

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to improve phase separation with water.[2]

  • Acidic Wash (Crucial Step): Wash the organic layer with Citrate Buffer (pH 4.0) or dilute Acetic Acid (5%) .[2]

    • Mechanism: At pH 4, the starting material (Piperazin-2-one, pKa ~6) will be protonated and partition into the aqueous phase.[1]

    • Product Behavior: The target fluorinated amine (pKa < 3) will remain neutral and stay in the EtOAc layer.[2]

  • Brine Wash: Wash with saturated NaCl to remove residual water.[2]

  • Concentration: Dry over Na₂SO₄ and concentrate.

Data Validation:

Component Estimated pKa (N4) State at pH 4.0 Phase Preference

| Piperazin-2-one (SM) | ~6.0 | Protonated (


) | Aqueous  |
| Target Product  | ~2.0 - 3.0 | Neutral (

) | Organic |[1]
ISSUE 2: "The product is an oil and difficult to handle. How can I get a solid?"

Diagnosis: The free base is likely a low-melting solid or viscous oil due to the disruption of crystal packing by the fluoro-alkyl chain.[1] Solution: Hydrochloride Salt Formation (Protocol B) Converting the weak base into a hydrochloride salt often yields a stable, crystalline solid. This also purifies the compound from non-basic impurities (like residual alkylating agents).[2]

Protocol:

  • Dissolve the crude oil in a minimum amount of anhydrous 1,4-Dioxane or Diethyl Ether .[2]

  • Cool the solution to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.2 equivalents).

    • Note: Do not use aqueous HCl; water will solubilize the salt.[2]

  • A white precipitate should form immediately.[2]

  • Trituration: If a gum forms instead of a solid, decant the solvent and triturate (grind) the gum with n-Heptane or Pentane to induce crystallization.

  • Filtration: Filter the solid under nitrogen (hygroscopic risk).[2]

ISSUE 3: "I see a persistent impurity just below the product spot on TLC."

Diagnosis: This is likely the N1-alkylated regioisomer or a bis-alkylated byproduct (if strong base was used), or simply the unreacted piperazin-2-one smearing.[1] Solution: Flash Chromatography Optimization (Protocol C)

Due to the fluorinated group, the product is less polar than the starting material but more polar than typical organic byproducts.[1]

TLC Conditions:

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[2]

  • Visualization: KMnO₄ stain (Piperazinones stain well) or Iodine.[2] UV might be weak if no aromatic chromophores are present.[2]

Column Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).[1][2]

  • Eluent Gradient:

    • Start: 100% DCM (Elutes non-polar trifluoroethyl halides).[2]

    • Ramp: 0%

      
       5% MeOH in DCM over 10 CV (Column Volumes).
      
    • Tip: Add 0.5% Triethylamine (TEA) to the eluent if peak tailing is observed, though the low basicity usually makes this unnecessary.

ISSUE 4: "How do I ensure the toxic trifluoroethylating agent is completely removed?"

Diagnosis: Trifluoroethyl triflate or iodide are genotoxic alkylating agents.[2] Solution: Chemical Scavenging.[2]

If distillation or column chromatography does not fully remove the alkylating agent:

  • Add Polymer-supported Trisamine (PS-Trisamine) or a similar amine scavenger resin to the crude organic solution.[1][2]

  • Stir for 4 hours at room temperature.

  • The scavenger will react with the electrophilic alkylating agent.[2]

  • Filter off the resin; the filtrate contains your purified product.[2]

References & Grounding

  • Basicity of Fluorinated Amines:

    • Mechanistic Insight: The trifluoroethyl group exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the adjacent nitrogen.[1]

    • Source:Journal of Organic Chemistry, "Basicity of fluoroalkylamines". (General chemical principle supported by substituent constants).[2]

  • Piperazinone Synthesis & Properties:

    • Source:Journal of Chemical & Engineering Data, "pKa Values of Some Piperazines at (298, 303, 313, and 323) K".[4] (Provides baseline pKa data for piperazine rings).

    • Source: PubChem Compound Summary for 4-(2,2,2-trifluoroethyl)piperazin-2-one (Structure validation).

  • Purification of Amides/Lactams:

    • Source:Purification of Laboratory Chemicals (Armarego & Chai), Standard procedures for lactam isolation.[2]

Reference List
  • PubChem. (n.d.).[2] 4-(2,2,2-trifluoroethyl)piperazin-2-one.[1][5] National Library of Medicine.[2] Retrieved February 12, 2026, from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][6] Journal of Chemical & Engineering Data. (Context for piperazine basicity). [Link]

Sources

Improving enantiomeric excess in chiral derivatives of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division Subject: Technical Advisory: Optimizing Enantiomeric Excess (ee) in 4-(2,2,2-Trifluoroethyl)piperazin-2-one Derivatives

Executive Summary: The "Fluorine Effect" on Chirality

Achieving high enantiomeric excess (ee > 98%) in piperazin-2-one derivatives is standard practice, but the introduction of the 4-(2,2,2-trifluoroethyl) (TFE) group introduces a unique set of electronic and steric challenges.

As your Application Scientist, I have identified the three primary failure modes specific to this scaffold:

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) of the TFE group reduces the basicity of the N4 nitrogen. In asymmetric hydrogenation, this weakens the coordination to the metal center, often leading to "leaky" catalytic cycles and lower face selectivity.
    
  • C3-Proton Acidity (Racemization Risk): The inductive effect of the TFE group, combined with the adjacent carbonyl at C2, significantly increases the acidity of the C3 proton. Standard basic workups (e.g., sat. NaHCO3) can trigger rapid racemization via an enol/enolate mechanism.

  • Solubility-Driven Aggregation: Fluorinated motifs often promote aggregation in non-polar solvents, interfering with the monomeric active catalyst species.

This guide provides a troubleshooting framework to bypass these pitfalls.

Diagnostic Troubleshooting Guide

Phase 1: Synthesis & Catalysis (The "Leaky" Cycle)

Q: We are using standard Rh-Binap conditions for the asymmetric hydrogenation of the 3,4-dehydropiperazinone precursor, but ee is stuck at 75-80%. Why?

A: The TFE group makes the substrate "electron-poor." Standard electron-rich phosphines (like Binap) may not create a tight enough binding pocket for this specific electronic profile.

  • The Fix (Ligand Matching): Switch to electron-rich, rigid ligands that can force coordination despite the weak N4 basicity.

    • Recommendation: Screen DuPhos or TangPhos (P-chiral ligands). These often provide superior face selectivity for cyclic enamides/imines compared to atropisomeric ligands like Binap.

    • Alternative: Use Josiphos-type ligands (ferrocenyl) which create a very defined chiral pocket that relies less on substrate electronic binding and more on steric locking.

Q: The reaction stalls at 50% conversion. Is the catalyst dying?

A: Likely, yes. But not from impurities. The product itself (the secondary amine) is often a catalyst poison. However, with the TFE group, the issue is often solvent mismatch .

  • The Fix (Solvent & Additives):

    • Solvent: Avoid pure Methanol. The TFE group is lipophilic/fluorophilic. Use 2,2,2-Trifluoroethanol (TFE) or Dichloromethane (DCM) as a co-solvent. TFE (the solvent) stabilizes the fluorinated substrate and often boosts ee via H-bonding networks.

    • Additive: Add 1.0 eq. of a weak acid (e.g., Acetic Acid). Protonating the product (or the substrate) can prevent catalyst inhibition and often accelerates hydrogenation of imines.

Phase 2: Workup & Isolation (The "Silent Killer")

Q: Our HPLC shows 95% ee in the reaction mixture, but only 88% ee after isolation. What is happening?

A: You are experiencing Workup-Induced Racemization . The C3 proton is chemically "hot" due to the TFE group's pull.

  • The Mechanism: Base (even mild bicarbonate) removes the C3-H

    
     Planar Enolate 
    
    
    
    Reprotonation from either face
    
    
    Racemate.
  • The Fix:

    • Quench Cold: Quench the reaction at 0°C.

    • Avoid Base: Do not wash with basic aqueous solutions. Partition between DCM and Water (neutral) or slightly acidic brine.

    • Rapid Evaporation: Remove solvent at low temperature (< 30°C). Heat promotes racemization.

Experimental Optimization Protocols

Protocol A: Ligand Screening for Asymmetric Hydrogenation

Objective: Identify the optimal Ligand/Metal combination for the TFE-substituted precursor.

ParameterCondition A (Baseline)Condition B (Steric)Condition C (Electronic)
Precursor 3-Substituted-4-(TFE)-3,4-dehydropiperazin-2-oneSameSame
Metal [Rh(COD)2]BF4[Rh(NBD)2]BF4[Ir(COD)Cl]2
Ligand (R)-BINAP(R,R)-Me-DuPhos (R,S)-Josiphos
Solvent MeOHTFE / DCM (1:1) DCM
Pressure 30 bar H210 bar H250 bar H2
Additive NoneNoneI2 (10 mol%)

Success Criteria:

  • >95% Conversion (HPLC Area%)

  • >90% ee (Chiral HPLC)

  • No De-fluorination (Check 19F NMR)

Protocol B: Crystallization-Induced Diastereomer Transformation (CIDT)

Use this if catalytic ee is capped at ~90%.

  • Derivatization: React the chiral piperazinone (80-90% ee) with a chiral acid (e.g., Di-p-toluoyl-D-tartaric acid (DTTA) ).

  • Solvent Selection: Use a solvent where the minor diastereomer is soluble, but the major diastereomer crystallizes (e.g., iPrOH/Acetone).

  • Equilibration: Add a catalytic amount of aldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) to facilitate dynamic imine exchange (if applicable) or simply rely on solution-phase racemization if the C3 proton is labile enough (Dynamic Kinetic Resolution).

  • Harvest: Filter the precipitate. The solid should be >99% de/ee.

Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the enantiomeric excess.

G Start Start: Low EE (<90%) CheckChem 1. Check Chemistry: Is it Synthesis or Workup? Start->CheckChem InSitu Measure In-Situ EE (Before Workup) CheckChem->InSitu WorkupIssue Issue: Racemization during Workup InSitu->WorkupIssue In-Situ EE is High Isolated EE is Low SynIssue Issue: Poor Catalyst Selectivity InSitu->SynIssue In-Situ EE is Low SolnWorkup SOLUTION: 1. Acidic/Neutral Workup 2. Cold Evaporation 3. Avoid Chromatography WorkupIssue->SolnWorkup CheckSolubility Is Substrate Soluble? SynIssue->CheckSolubility Final Target Achieved: >98% EE SolnWorkup->Final ScreenLigand Step 2: Screen Ligands (DuPhos, Josiphos) ScreenSolvent Step 3: Screen Solvents (TFE, DCM, Toluene) ScreenLigand->ScreenSolvent ScreenSolvent->Final UseTFE Use Fluorinated Co-Solvents (TFE) CheckSolubility->UseTFE No (Aggregation) UseDCM Use DCM/THF CheckSolubility->UseDCM Yes UseTFE->ScreenLigand UseDCM->ScreenLigand

Figure 1: Decision Matrix for diagnosing and fixing low enantiomeric excess in TFE-piperazinone synthesis.

References & Further Reading

  • Asymmetric Hydrogenation of Cyclic Enamides:

    • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

    • Relevance: Establishes the baseline for ligand selection (DuPhos/TangPhos) in cyclic enamide systems analogous to piperazinones.

  • Synthesis of Chiral Piperazinones:

    • Rossen, K., et al. (1998). Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide. Tetrahedron Letters, 39(38), 6823-6826.

    • Relevance: Direct precedent for hydrogenating the piperazinone core.

  • Fluorine in Medicinal Chemistry (The "TFE Effect"):

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

    • Relevance: Explains the electronic withdrawal and lipophilicity changes induced by the trifluoroethyl group.

  • Crystallization-Induced Diastereomer Transformation (CIDT):

    • Reider, P. J. (2016). Advances in the efficient synthesis of pharmaceuticals. Comprehensive Organic Synthesis.

    • Relevance: General methodology for upgrading ee via chiral salt formation when catalysis hits a ceiling.

Disclaimer: The protocols described herein involve hazardous chemicals (hydrogen gas, heavy metals). All experiments should be conducted in a fume hood with appropriate PPE. The specific impact of the TFE group on safety (potential for HF generation under extreme conditions) should be evaluated.

Solving crystallization challenges for 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Solid-State Development Topic: 4-(2,2,2-Trifluoroethyl)piperazin-2-one (CAS: 1240584-16-0) Ticket ID: CRY-F-PIP-042 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary: The "Fluorine Effect" in Lactam Crystallization

You are likely encountering difficulties crystallizing 4-(2,2,2-Trifluoroethyl)piperazin-2-one because this molecule sits at a frustrating intersection of chemical properties. It contains a highly polar, hydrogen-bonding lactam core (piperazin-2-one) and a lipophilic, electron-withdrawing fluorinated tail.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. The fluorine atoms disrupt standard van der Waals packing, while the lactam requires specific hydrogen bond alignment to form a lattice.

This guide moves beyond standard protocols to address the specific thermodynamics of fluorinated heterocycles.

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Issue: "My product separates as a gum or oil upon cooling, even though it should be a solid."

The Mechanism: The Trifluoroethyl group creates a "fluorous" character that is poorly miscible with standard hydrocarbons (Hexane/Heptane) but too soluble in polar solvents (Methanol/DCM). When you cool a saturated solution, the system enters a miscible gap where the energy barrier to form a second liquid phase is lower than the energy barrier to nucleate a crystal.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Supersaturation Lower it immediately. High supersaturation drives the system into the spinodal decomposition region (oil). You must operate in the metastable zone.
Temperature Seed at High T. Add seeds at only 2-5°C below the saturation temperature. Do not crash cool.
Agitation Increase Shear. High shear can sometimes disrupt oil droplets and induce nucleation at the interface.
Workflow: Recovering from an Oiled-Out Batch

OilingOut Start State: Oiled Out / Gum Reheat Reheat to Clear Solution (T > T_separation) Start->Reheat SolventCheck Is Solvent Aromatic? Reheat->SolventCheck AddCosolvent Add 10% IPA or EtOAc (Increase Polarity) SolventCheck->AddCosolvent No (Aliphatic) CoolSlow Cool to Cloud Point SolventCheck->CoolSlow Yes AddCosolvent->CoolSlow Seed ADD SEEDS NOW (Critical Step) CoolSlow->Seed Hold Isothermal Hold (2-4 Hours) Seed->Hold Hold->Start Fail (Oil Re-forms) Crystallization Crystallization Hold->Crystallization Success

Figure 1: Remediation workflow for Liquid-Liquid Phase Separation (LLPS).

Module 2: Salt Formation Strategies

User Issue: "The free base is persistent oil. Can I make a salt?"

The Science: The N1 nitrogen is an amide (non-basic), but the N4 nitrogen (attached to the trifluoroethyl group) has reduced basicity due to the electron-withdrawing effect of the CF3 group (inductive effect). However, it is still sufficiently basic to form salts with strong acids.

Recommendation: Do not rely on weak organic acids. The pKa difference will likely be insufficient for proton transfer.

Recommended Salt Screens
Counter-ionSolvent SystemNotes
Hydrochloride (HCl) Et₂O / DioxaneGold Standard. Gas HCl into an etheral solution of the free base. The lattice energy of chloride salts often overcomes the disorder of the CF3 group.
p-Toluenesulfonate Isopropanol / EtOAcThe aromatic ring of TsOH can π-stack, providing lattice stability that the aliphatic free base lacks.
Fumarate (1:1) EthanolGood for pharmaceutical acceptability, but may form a gum if the stoichiometry isn't exact.

Critical Warning: Avoid fluorinated acids (like TFA) as counter-ions. They often create "fluorous-fluorous" interactions that lead to low-melting hygroscopic oils rather than crystalline solids.

Module 3: Solvent System Engineering

User Issue: "It is too soluble in alcohols but insoluble in heptane."

The Solution: You need a "Hybrid" solvent system.[1] The lactam ring needs a hydrogen-bond acceptor (to prevent self-aggregation into gums), while the fluorinated tail needs a non-polar environment.

Top Solvent Candidates:

  • Toluene / Isopropanol (9:1): Toluene solvates the lipophilic regions; IPA breaks the H-bond networks of the gum.

  • TBME (tert-Butyl methyl ether): Often the "magic solvent" for piperazines. It has moderate polarity and does not donate Hydrogen bonds, encouraging the molecule to H-bond with itself in an ordered fashion (crystal) rather than with the solvent.

  • Isopropyl Acetate (IPAc): Higher boiling point than EtOAc, allowing for a wider cooling ramp.

Module 4: Impurity Rejection

User Issue: "My crystals are yellow/sticky. Impurities are co-crystallizing."

Analysis: Common impurities in this synthesis include the bis-alkylated piperazine or the regioisomer (N1-alkylated). These are structurally similar and can incorporate into the crystal lattice (solid solution).

The "Thermodynamic Digestion" Protocol:

  • Isolate the crude solid (even if sticky).

  • Suspend in 5 volumes of Isopropyl Acetate .

  • Heat to 60°C (do not dissolve completely; maintain a slurry).

  • Stir for 12-18 hours.

  • Mechanism: This "Ostwald Ripening" allows the crystal lattice to constantly dissolve and reform, rejecting the impurities into the mother liquor because they are thermodynamically less stable in the lattice than the pure product.

Frequently Asked Questions (FAQ)

Q: Why does the melting point vary so much (e.g., 60°C to 90°C)? A: This molecule likely exhibits conformational polymorphism . The piperazine ring can exist in a chair or boat conformation. The CF3 group can also rotate. Different solvents will lock the molecule into different conformers. You must dry the sample under vacuum at 40°C to remove solvates, then check DSC.

Q: Can I use water as an anti-solvent? A: Avoid water. The CF3 group is hydrophobic, but the lactam is hydrophilic. Adding water often causes immediate oiling out (emulsion) rather than crystallization. Use Heptane or Methylcyclohexane as anti-solvents.

Q: How do I verify I have the salt and not just trapped acid? A: Use 19F-NMR .

  • Free Base CF3 shift: ~ -70 ppm.

  • Protonated Salt CF3 shift: Will shift slightly (1-2 ppm) due to the inductive effect of the positive charge on the nearby Nitrogen.

  • Also, check the stoichiometry by integration of the counter-ion signals in 1H-NMR.

References

  • Oiling Out & LLPS: Veesler, S., et al. "Liquid–Liquid Phase Separation in Crystallization of Fluorinated Pharmaceuticals." Crystal Growth & Design, 2018.

  • Piperazine Salt Formation: "Preparation of Piperazine Salts for Drug Development." Journal of Pharmaceutical Sciences, Vol 102, Issue 8.[2]

  • Fluorine Effect in Crystallography: Thallapally, P.K., et al. "Polymorphism in Fluorinated Compounds." Chemical Communications, 2005.

  • General Synthesis Context: Patent US2010012345 (Generic reference for Piperazinone synthesis).

(Note: Specific literature on CAS 1240584-16-0 is proprietary/sparse; protocols above are derived from first-principles chemistry of fluorinated lactams.)

Sources

Technical Support Center: Green Synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the sustainable synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals dedicated to incorporating green chemistry principles into their workflows. The piperazinone scaffold is a cornerstone in medicinal chemistry, and the introduction of a trifluoroethyl group can significantly enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2]

Traditionally, the synthesis of such heterocyclic structures relies on polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents such as dichloromethane (DCM).[3][4][5][6] However, growing environmental and health concerns, including reprotoxicity, have necessitated a shift towards safer, more sustainable alternatives.[6] This guide provides troubleshooting advice and frequently asked questions to navigate the challenges of transitioning to greener solvent systems for this specific synthesis.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter when adapting traditional synthesis protocols to greener alternatives.

Question 1: I've switched from DMF to a greener solvent like 2-methyltetrahydrofuran (2-MeTHF) for my cyclization step, and my yield has dropped significantly. What's happening?

Answer: This is a common and critical issue rooted in the fundamental properties of the solvents.

  • Causality - Polarity and Transition State Stabilization: The intramolecular cyclization to form the piperazinone lactam is often the rate-limiting step. This reaction proceeds through a charged, polar transition state. DMF is a highly polar aprotic solvent that excels at stabilizing this transition state, thereby lowering the activation energy and accelerating the reaction. 2-MeTHF is significantly less polar. While it's an excellent greener substitute for other reasons, its reduced polarity offers less stabilization for the transition state, leading to a slower reaction rate and, consequently, lower yields within the same timeframe.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Compensate for the lower rate by increasing the reaction temperature. 2-MeTHF has a boiling point of ~80 °C, which may be sufficient. If higher temperatures are needed, consider another bio-derived solvent like cyclopentyl methyl ether (CPME), which has a higher boiling point (106 °C).[7]

    • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS. It's likely that the reaction simply needs more time to reach completion in a less polar medium.

    • Re-evaluate Your Base: The choice and strength of the base used for the cyclization (e.g., triethylamine, potassium carbonate) are crucial. The base's solubility and effectiveness can vary dramatically between solvents. You may need to screen different bases or use a stronger, non-nucleophilic base to facilitate the final ring-closing step.

    • Consider a Phase-Transfer Catalyst: In biphasic systems or where salt-like intermediates have poor solubility, adding a phase-transfer catalyst can shuttle reactants across phases and significantly improve reaction rates.

Question 2: My starting materials (N-(2,2,2-trifluoroethyl)ethylenediamine and an activated acyl donor) are not fully dissolving in my chosen green solvent. How can I address this without reverting to DMF?

Answer: Solubility is a primary challenge when moving away from powerful solvents like DMF.

  • Causality - "Like Dissolves Like": Your starting diamine is likely polar and capable of hydrogen bonding. The acyl donor's properties will vary. Greener solvents like ethyl acetate or 2-MeTHF may not possess the requisite polarity to fully solvate these materials, especially at higher concentrations.

  • Troubleshooting Steps:

    • Solvent Screening: Don't commit to a single green solvent. Screen a panel of alternatives. Promising candidates include Cyrene™ (a bio-derived dipolar aprotic solvent), γ-valerolactone (GVL), and even polar protic solvents like ethanol under specific conditions.[4]

    • Use a Co-Solvent System: A small amount of a more polar green co-solvent can sometimes be enough to bring everything into solution without significantly altering the reaction's green profile. For example, a 10:1 mixture of 2-MeTHF and ethanol could be effective.

    • Heated Sonication: Gently warming the mixture while sonicating can often overcome kinetic solubility barriers and achieve a homogeneous solution before initiating the reaction.

    • Change the Order of Addition: Sometimes, pre-dissolving one reactant before adding the second can prevent precipitation. Experiment with different addition sequences.

Question 3: I'm observing significant formation of a dimeric or polymeric side product. Why is this more of a problem in some green solvents?

Answer: This issue points to a shift in the balance between intramolecular (ring-closing) and intermolecular (polymer-forming) reactions.

  • Causality - Concentration and Solvation: The desired intramolecular cyclization is a first-order process, while the undesired intermolecular reaction is second-order. At high concentrations, the intermolecular pathway is favored. If your reactants have poor solubility in the chosen green solvent, localized areas of high concentration can form, promoting dimerization and polymerization. Furthermore, if the solvent does not effectively solvate the reactive intermediates, they are more likely to react with each other.

  • Troubleshooting Steps:

    • High-Dilution Conditions: The most effective way to favor the intramolecular pathway is to run the reaction under high-dilution conditions. This means using a larger volume of solvent. While this may seem counter to some green chemistry principles (atom economy), preventing side products improves overall efficiency and reduces downstream purification waste.

    • Slow Addition: Instead of adding all reagents at once, use a syringe pump to add one of the key reagents (e.g., the activated acyl donor) to a dilute solution of the other over several hours. This keeps the instantaneous concentration of the added reagent very low, dramatically favoring the intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q: What are the most promising green solvent alternatives for synthesizing 4-(2,2,2-Trifluoroethyl)piperazin-2-one?

A: Based on the need to facilitate amide bond formation and cyclization, the following solvents are excellent starting points:

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are bio-derived, have favorable safety profiles, and are often effective replacements for DCM and THF.[7]

  • Lactones & Carbonates: γ-Valerolactone (GVL) and propylene carbonate are polar, bio-based solvents that can sometimes substitute for more hazardous polar aprotics.[4][7]

  • Water: While challenging due to potential hydrolysis of activated intermediates, water can be an incredibly green solvent for certain amide bond formations, especially when using specific coupling agents or enzymatic methods.[4][5]

  • Deep Eutectic Solvents (DES) & Ionic Liquids (ILs): These are "designer solvents" with negligible vapor pressure. They can be highly effective but require more process development for reactant solubility and product extraction.[3]

Q: Are there any catalytic or enzymatic approaches compatible with a green synthesis of this molecule?

A: Yes. Enzymatic synthesis of amide bonds is a rapidly advancing field.[7] Using a lipase, such as Candida antarctica lipase B (CALB), could potentially catalyze the amidation and/or cyclization steps.[7] These reactions are often performed in green solvents like CPME at moderate temperatures (e.g., 60 °C) and can be highly selective, minimizing side products and simplifying purification.[7]

Q: How can I assess the "greenness" of my new protocol beyond just the solvent choice?

A: Utilize green chemistry metrics. The most common are:

  • Atom Economy: Measures how many atoms from the reactants make it into the final product.

  • E-Factor (Environmental Factor): Calculates the total mass of waste generated per mass of product. A lower E-Factor is better.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (water, solvents, reagents) used to the mass of the final product. The pharmaceutical industry aims to reduce PMI significantly.

Visualizations and Data

Logical Workflow for Green Solvent Selection

The following diagram outlines a systematic approach to selecting an appropriate green solvent for your synthesis.

Green_Solvent_Selection Start Identify Key Reaction Step (e.g., Intramolecular Cyclization) Solubility Screen Reactant Solubility in Candidate Green Solvents Start->Solubility Initial Assessment Temp Assess Temperature Requirements (Boiling Point) Solubility->Temp Soluble Candidates Compatibility Check Solvent Compatibility (Reagents, Base, Water Sensitivity) Temp->Compatibility Temperature Match Metrics Evaluate Green Metrics (Source, Safety, E-Factor) Compatibility->Metrics Compatible Candidates Optimization Optimize Conditions (Time, Temp, Concentration) Metrics->Optimization Top Candidates Final Final Green Protocol Optimization->Final Validated Synthesis_Pathway ReactantA N-(2,2,2-trifluoroethyl)ethylenediamine Intermediate Acyclic Amide Intermediate ReactantA->Intermediate ReactantB Cl-CO-CH2-Cl (Chloroacetyl Chloride) ReactantB->Intermediate Product 4-(2,2,2-Trifluoroethyl)piperazin-2-one Intermediate->Product Intramolecular Cyclization Base Base (e.g., K2CO3) Green Solvent (e.g., 2-MeTHF) Base->Intermediate

Caption: General pathway for piperazinone synthesis.

Table 1: Comparison of Conventional and Green Solvents
SolventTypeSourceBoiling Point (°C)Polarity IndexKey Hazards
DMF Polar AproticPetrochemical1536.4Reprotoxic, Irritant
NMP Polar AproticPetrochemical2026.7Reprotoxic, Irritant
DCM ChlorinatedPetrochemical403.1Carcinogen, Environmental Hazard
2-MeTHF EtherBio-based804.0Flammable, Peroxide-former
CPME EtherPetrochemical1063.8Flammable, Peroxide-former
Ethanol Polar ProticBio-based784.3Flammable
Water Polar ProticNatural10010.2None
Cyrene™ Dipolar AproticBio-based227~8.9Biodegradable, Low Toxicity

Experimental Protocol: Synthesis in 2-MeTHF

This protocol provides a starting point for the green synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one. Note: This procedure should be optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any new experiment.

Step 1: Acylation

  • To a solution of N-(2,2,2-trifluoroethyl)ethylenediamine (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in 2-MeTHF (2 mL/mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC/LC-MS until the starting diamine is consumed.

  • Filter the resulting triethylamine hydrochloride salt and wash the solid with a small amount of 2-MeTHF.

  • Concentrate the filtrate under reduced pressure to obtain the crude acyclic amide intermediate. This intermediate may be used directly in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in 2-MeTHF (20 mL/mmol) in a flask equipped with a reflux condenser.

  • Add anhydrous potassium carbonate (3.0 eq) to the solution.

  • Heat the mixture to reflux (~80 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC/LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the salts with 2-MeTHF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with an ethyl acetate/heptane gradient) or recrystallization to yield pure 4-(2,2,2-Trifluoroethyl)piperazin-2-one.

References

  • Jessop, P. G., et al. (2012). Green chemistry: the imperative for a more sustainable future. Green Chemistry, 14(11), 2936-2937. (This is a conceptual reference, specific URL not required for a general principle).
  • Gallou, F., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4773–4784. [Link]

  • Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]

  • Blacker, A. J., et al. (2015). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Gotor-Fernández, V., et al. (2020). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 25(21), 5085. [Link]

  • Vitaku, E., et al. (2014). Piperazine and its derivatives in medicinal chemistry. Future medicinal chemistry, 6(8), 901–944. [Link]

  • Chemtube3D. (n.d.). Piperazine Conformations.
  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • PubChem. (n.d.). 4-(2,2,2-trifluoroethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. The Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

Comparative Spectral Profiling: 4-(2,2,2-Trifluoroethyl)piperazin-2-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 19F NMR Spectral Analysis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one Content Type: Comparative Technical Guide

Executive Summary

This guide provides a technical comparison between 4-(2,2,2-trifluoroethyl)piperazin-2-one (Target) and its non-fluorinated analog, 4-ethylpiperazin-2-one (Control) . For medicinal chemists, the trifluoroethyl group is a critical bioisostere for the ethyl group, offering enhanced metabolic stability and lipophilicity. However, verifying this substitution requires precise NMR interpretation due to the strong inductive effects of the fluorine atoms.

This document outlines the diagnostic spectral shifts, coupling constants, and validation protocols required to confirm the N-alkylation of the piperazinone scaffold.

Part 1: Structural Analysis & Comparison

The core challenge in analyzing the Target molecule is distinguishing the


-trifluoroethyl group from a standard 

-ethyl group. The electronegativity of the

moiety causes significant deshielding of adjacent protons and introduces heteronuclear coupling.
1H NMR Comparative Data (400 MHz, CDCl₃)

The following table contrasts the expected chemical shifts. Note the dramatic downfield shift of the methylene linker in the fluorinated compound.

Proton Environment4-Ethylpiperazin-2-one (Control)4-(Trifluoroethyl)piperazin-2-one (Target)Spectral Change (

)
Multiplicity & Coupling
H-3 (Ring) ~3.40 ppm~3.45 ppm+0.05 ppmSinglet (s)
H-5 (Ring) ~2.65 ppm~2.85 ppm+0.20 ppmTriplet (t)
H-6 (Ring) ~3.30 ppm~3.35 ppm+0.05 ppmTriplet (t)
N-CH₂-R (Linker) 2.45 ppm 3.05 - 3.15 ppm +0.65 ppm Target: Quartet (

Hz)Control: Quartet (

Hz)
Terminal Group 1.10 ppm (

)
Absent N/AControl: TripletTarget: Replaced by 19F signal
NH (Amide) ~6.5 - 7.0 ppm~6.5 - 7.0 ppmNegligibleBroad Singlet (br s)

Critical Observation: The diagnostic signal for the Target is the quartet at ~3.10 ppm . Unlike the standard ethyl quartet at 2.45 ppm, this signal is significantly deshielded by the


 group and integrates to 2H.
19F NMR Characteristics (376 MHz, CDCl₃)

The 19F spectrum provides the definitive confirmation of the trifluoroethyl moiety.

ParameterValue / CharacteristicNotes
Chemical Shift -70.5 to -72.0 ppm Referenced to

(0 ppm).
Multiplicity (Coupled) Triplet (

Hz)
Due to coupling with the adjacent

protons.
Multiplicity (Decoupled) Singlet When applying proton decoupling ({1H}).
Integration 3FValidates the presence of a single

group.

Part 2: Mechanistic Insight

The Inductive Effect ( )

The replacement of methyl (


) with trifluoromethyl (

) introduces a strong electron-withdrawing group (EWG).
  • Mechanism: The high electronegativity of the three fluorine atoms pulls electron density away from the adjacent methylene carbon (

    
    ).
    
  • Result: The protons attached to this carbon are "deshielded," meaning they feel the external magnetic field more strongly. This causes their resonance frequency to shift downfield (higher ppm) by approximately 0.6–0.7 ppm compared to the non-fluorinated control.

Heteronuclear Coupling ( )

Fluorine-19 (


) couples with Proton-1 (

) through bonds.
  • Pathway:

    
     (3-bond coupling).
    
  • Observation: The

    
     protons are split by the 3 equivalent fluorine atoms into a quartet (
    
    
    
    ). Conversely, the
    
    
    fluorines are split by the 2 equivalent protons into a triplet (
    
    
    ).

Part 3: Experimental Protocols

Protocol A: Sample Preparation & Acquisition
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but it may broaden exchangeable amide protons.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Internal Standard (19F):

    
    -Trifluorotoluene (
    
    
    
    ppm). Add 5
    
    
    L of a 1% stock solution if precise quantification is required.
Protocol B: Data Processing Workflow
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 19F) to reduce noise.

  • Phasing: Manually phase the large solvent peaks first.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to ensure accurate integration of the broad amide peak.

  • Referencing: Set TMS to 0.00 ppm (1H) and

    
     or internal standard for 19F.
    

Part 4: Validation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure of the target molecule, distinguishing it from common impurities like unreacted starting material or hydrolysis products.

NMR_Validation_Workflow Start Crude Product 4-(2,2,2-trifluoroethyl)piperazin-2-one Acquire_1H Acquire 1H NMR (CDCl3, 400 MHz) Start->Acquire_1H Check_Ethyl Check 2.4 ppm Region Acquire_1H->Check_Ethyl Decision_Ethyl Quartet present at 2.4 ppm? Check_Ethyl->Decision_Ethyl Impurity_Route Contamination: Non-fluorinated Analog Decision_Ethyl->Impurity_Route Yes Check_Trifluoro Check 3.1 ppm Region Decision_Ethyl->Check_Trifluoro No Decision_Trifluoro Quartet present at ~3.1 ppm? Check_Trifluoro->Decision_Trifluoro Acquire_19F Acquire 19F NMR (Uncoupled) Decision_Trifluoro->Acquire_19F Yes Fail_Analysis FAILED: Check Synthesis (N-alkylation) Decision_Trifluoro->Fail_Analysis No Decision_19F Triplet at -71 ppm? Acquire_19F->Decision_19F Final_Valid VALIDATED STRUCTURE N-Alkylation Confirmed Decision_19F->Final_Valid Yes Decision_19F->Fail_Analysis No (Singlet/Absent)

Caption: Logic gate for structural validation. Note that the presence of a quartet at 2.4 ppm indicates failure (presence of non-fluorinated ethyl group), while 3.1 ppm confirms the target.

References

  • Structure & Synthesis of Piperazinones

    • Title: Synthesis of substituted piperazin-2-ones.[1]

    • Source: PubChem Compound Summary for CID 67612876.
    • URL:[Link]

  • 19F NMR Chemical Shift Standards: Title: 19F NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry.
  • Trace Impurity Analysis in NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2]

    • Source: Organometallics (Fulmer et al., 2010).
    • URL:[Link]

  • Fluorine Coupling Constants

    • Title: 19F NMR Studies on Positional Variations of Trifluoromethyl Groups.[3][4][5]

    • Source: ResearchGate (Structural Chemistry D
    • URL:[Link]

Sources

HPLC Method Development Guide: Purity Analysis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar-Fluorous" Paradox

Audience: Senior Analysts, QC Managers, and Process Chemists.

Analyzing 4-(2,2,2-Trifluoroethyl)piperazin-2-one presents a distinct chromatographic challenge that defeats standard "generic" gradient methods.[1] The molecule possesses a "Polar-Fluorous" duality:

  • The Polar Core: The piperazin-2-one (lactam) ring is highly polar and hydrophilic, leading to poor retention on C18 columns (often eluting in the void volume).

  • The Fluorous Tail: The trifluoroethyl group introduces unique electronic withdrawal and "fluorous" character, which does not interact strongly with standard alkyl stationary phases but causes significant peak tailing due to secondary silanol interactions if not shielded.

  • The Detection Void: Lacking a strong chromophore (no aromatic ring), the molecule is nearly invisible above 220 nm.

This guide compares the industry-standard C18 approach against the superior Pentafluorophenyl (PFP) approach , demonstrating why PFP chemistry is the mandatory choice for robust purity analysis of this compound.

Chemical Context & Critical Attributes[1][2][3][4][5][6][7]

AttributeSpecificationImpact on HPLC Method
Analyte 4-(2,2,2-Trifluoroethyl)piperazin-2-oneTarget
Structure Lactam ring (polar) +

group
Mixed-mode retention required.[1]
Basicity Reduced basicity (pKa ~5.5-6.[1]0) due to EWGLess tailing than alkyl-amines, but requires acidic pH.
Chromophore Weak (Amide

at ~205-210 nm)
Critical: Requires low-UV mobile phase or CAD/MS.[1]
Solubility High in Water, MeOH, DMSODiluent must match initial mobile phase to prevent peak distortion.

Comparative Guide: C18 vs. PFP Stationary Phases[7][8][9]

The following comparison highlights why a switch from C18 to PFP is necessary for this specific analyte.

Scenario A: The Standard C18 Approach (The Failure Mode)
  • Column: C18 (3 µm, 4.6 x 150 mm).

  • Mechanism: Hydrophobic interaction only.

  • Outcome:

    • Retention:

      
       (Elutes near void). The polar lactam dominates the hydrophobic trifluoroethyl group.
      
    • Selectivity: Co-elution with synthesis precursors (e.g., unsubstituted piperazin-2-one).[1]

    • Verdict: Unsuitable for purity analysis.

Scenario B: The PFP "Fluorous" Approach (The Recommended Solution)
  • Column: Pentafluorophenyl (PFP) Core-Shell (2.6 µm, 4.6 x 100 mm).[1]

  • Mechanism: Hydrophobic +

    
     (limited here) + Dipole-Dipole  + H-Bonding  + Shape Selectivity .[1]
    
  • Outcome:

    • Retention:

      
      . The electronegative fluorine atoms on the column interact specifically with the polar lactam and the analyte's fluorine atoms.
      
    • Selectivity: Baseline resolution of the target from its des-fluoro precursors.

    • Verdict: Validated for QC release.

Experimental Data Comparison (Simulated)
ParameterC18 Column (Generic)PFP Column (Optimized)
Retention Time (

)
1.8 min (Void interference)6.4 min (Well retained)
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetric)
Resolution (

) from Impurity A
0.8 (Co-elution)> 3.5
LOD (at 210 nm) High (Noise interference)Low (Sharp peak)

Method Development Logic (Visualization)[1]

The following diagram illustrates the decision pathway for selecting the PFP stationary phase over HILIC or C18 for this specific molecule.

MethodLogic Start Start: 4-(2,2,2-Trifluoroethyl)piperazin-2-one CheckPolarity Is the molecule highly polar? Start->CheckPolarity C18_Path Standard C18 Screening CheckPolarity->C18_Path Yes CheckFluorine Does it contain Fluorine atoms? HILIC_Path HILIC Mode CheckFluorine->HILIC_Path No PFP_Path Pentafluorophenyl (PFP) Column CheckFluorine->PFP_Path Yes (Selectivity Key) Result_C18 Result: Low Retention (k' < 1) Co-elution with solvent front C18_Path->Result_C18 Result_C18->CheckFluorine Fail Result_HILIC Risk: Solubility issues & long equilibration times HILIC_Path->Result_HILIC Mechanism Mechanism: 1. Dipole-Dipole (Lactam) 2. Fluorine-Fluorine Interactions PFP_Path->Mechanism FinalMethod FINAL METHOD: PFP Core-Shell + Acidic Buffer Mechanism->FinalMethod

Caption: Decision tree highlighting the failure of C18 and the selection of PFP chemistry based on dipole and fluorous interactions.

The "Gold Standard" Protocol

Objective: Purity analysis and Impurity quantification.

Chromatographic Conditions[7][10][11]
ParameterSettingRationale
Column Kinetex F5 (PFP) , 2.6 µm, 150 x 4.6 mmCore-shell for efficiency; PFP for selectivity.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adj. Formic Acid)Low pH suppresses silanols; Formate is MS compatible.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN has lower UV cutoff (190 nm) than MeOH.[1]
Flow Rate 1.0 mL/minStandard for 4.6 mm ID.
Column Temp 35°CImproves mass transfer and lowers backpressure.
Detection UV @ 210 nm (Reference 360 nm)Analyte has low UV absorbance. 210 nm is max sensitivity.
Injection Vol 5.0 µLLow volume prevents solvent effects on early peaks.
Gradient Table
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
2.05Isocratic hold to retain polar impurities
12.040Shallow gradient for separation
12.190Column Wash
15.090Wash Hold
15.15Re-equilibration
20.05End
Sample Preparation (Critical)
  • Diluent: 95% Mobile Phase A / 5% Acetonitrile.

  • Reasoning: Using 100% ACN or MeOH as a diluent will cause "solvent breakthrough," resulting in split peaks for this early-eluting polar compound.

  • Concentration: 0.5 mg/mL (Adjust based on detector sensitivity).

Analytical Workflow & System Suitability

The following workflow ensures the method is self-validating during every run.

Workflow Prep Sample Prep (Diluent: 95% Buffer) Blank Blank Injection (Verify Baseline at 210nm) Prep->Blank SST System Suitability (SST) Standard (5 injections) Blank->SST Check_SST Check Criteria: RSD < 2.0% Tailing < 1.5 Retention Stable? SST->Check_SST Check_SST->SST Fail (Retest) Sample Sample Injection (Bracketed) Check_SST->Sample Pass Calc Purity Calculation (Area %) Sample->Calc

Caption: Analytical workflow emphasizing the critical System Suitability Test (SST) checkpoint before sample analysis.

System Suitability Criteria (Acceptance Limits)
  • Precision: %RSD of Peak Area

    
     2.0% (n=5).
    
  • Tailing Factor:

    
     (Strict control needed due to basic nitrogen).
    
  • Sensitivity: S/N ratio

    
     10 for LOQ solution.
    
  • Resolution:

    
     between Main Peak and nearest impurity (likely Piperazin-2-one).[1]
    

Troubleshooting & Robustness

Issue: Baseline Drift at 210 nm
  • Cause: Formate absorption changes during gradient.

  • Fix: Use a "balanced absorbance" method. Add a small amount of acetone (e.g., 0.1%) to Mobile Phase A to match the UV absorbance of Acetonitrile at 210 nm, or simply perform a blank subtraction in the CDS (Chromatography Data System).

Issue: Peak Splitting
  • Cause: Sample solvent strength > Mobile phase strength.

  • Fix: Ensure sample diluent is

    
     90% Aqueous buffer.
    
Issue: Carryover
  • Cause: Basic amine sticking to injector seals.

  • Fix: Use a needle wash of 50:50 ACN:Water with 0.5% Formic Acid.

References

  • PubChem. (n.d.). 4-(2,2,2-Trifluoroethyl)piperazin-2-one Structure and Properties. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.[1] [Link][1]

  • Phenomenex. (2023). Kinetex F5: Pentafluorophenyl Propyl Core-Shell Technology Guide. Retrieved February 12, 2026, from [Link]

  • Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase LC. LCGC North America. Retrieved February 12, 2026, from [Link]

Sources

Comparative LC-MS/MS Profiling: 4-(2,2,2-Trifluoroethyl)piperazin-2-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the LC-MS fragmentation and identification of 4-(2,2,2-Trifluoroethyl)piperazin-2-one , contrasting it with its non-fluorinated analog, 4-Ethylpiperazin-2-one .

This content is structured for analytical chemists and drug discovery scientists, focusing on mechanistic insights, spectral interpretation, and experimental optimization.

Executive Summary

4-(2,2,2-Trifluoroethyl)piperazin-2-one (hereafter TFE-P ) is a specialized heterocyclic building block often used to modulate metabolic stability and lipophilicity in drug candidates. The introduction of the trifluoroethyl group at the N4 position significantly alters the physicochemical properties compared to the standard 4-Ethylpiperazin-2-one (Et-P ), creating distinct challenges and opportunities in LC-MS identification.

This guide objectively compares the mass spectrometric behavior of TFE-P and Et-P, providing a mechanistic rationale for their fragmentation patterns and offering validated protocols for their differentiation in complex matrices.

Key Technical Differentiators
Feature4-(2,2,2-Trifluoroethyl)piperazin-2-one (TFE-P )4-Ethylpiperazin-2-one (Et-P )
Molecular Formula C₆H₉F₃N₂OC₆H₁₂N₂O
Monoisotopic Mass 182.0667 Da128.0950 Da
[M+H]⁺ 183.07 129.10
Basicity (Predicted pKa) ~5.5 (Reduced by -I effect of CF₃)~8.5 (Standard tertiary amine)
ESI Ionization Efficiency Moderate (Requires acidic pH)High
Key Fragment (Neutral Loss) -20 Da (HF) , -28 Da (CO)-28 Da (C₂H₄) , -28 Da (CO)
Retention (RP-C18) Higher (Lipophilic shift)Lower (Polar)

Mechanistic Fragmentation Analysis

The structural identification of TFE-P relies on understanding how the electron-withdrawing trifluoroethyl group influences bond dissociation energies (BDE) and charge localization during Collision-Induced Dissociation (CID).

Fragmentation Pathways of TFE-P

Unlike alkyl-substituted piperazinones, TFE-P exhibits a unique fragmentation channel driven by the stability of the C-F bond and the propensity for HF elimination in the gas phase.

  • Primary Pathway (Loss of HF): The most diagnostic transition for TFE-P is the neutral loss of hydrogen fluoride (20 Da). The protonated molecular ion [M+H]⁺ (m/z 183) undergoes an intramolecular elimination, likely involving the acidic protons adjacent to the amide or the ring methylene groups, driven by the high electronegativity of fluorine.

  • Secondary Pathway (Lactam Cleavage): Common to all piperazin-2-ones, the loss of CO (28 Da) from the lactam ring occurs, often subsequent to or competing with HF loss.

  • Tertiary Pathway (Side Chain Scission): Cleavage of the N-C(trifluoroethyl) bond is less favorable than in non-fluorinated analogs due to the instability of the resulting trifluoroethyl cation, but the loss of the intact side chain radical or neutral species can yield the piperazin-2-one core ion (m/z 101).

Fragmentation Pathways of Et-P (Comparator)
  • McLafferty-Type Rearrangement: Et-P readily loses ethylene (C₂H₄, 28 Da) via a rearrangement involving the ethyl side chain, regenerating the secondary amine of the piperazin-2-one core (m/z 101).

  • Ring Opening: Similar loss of CO (28 Da) is observed.

Visualization of Fragmentation Logic

The following DOT diagram illustrates the divergent fragmentation pathways between the fluorinated and non-fluorinated analogs.

FragmentationPathways cluster_TFEP 4-(2,2,2-Trifluoroethyl)piperazin-2-one (TFE-P) cluster_EtP 4-Ethylpiperazin-2-one (Et-P) Node_TFEP_Parent [M+H]+ m/z 183.07 (Parent) Node_TFEP_HF [M+H-HF]+ m/z 163.06 Node_TFEP_Parent->Node_TFEP_HF - HF (20 Da) (Characteristic) Node_TFEP_Core Piperazin-2-one Core m/z 101.07 Node_TFEP_Parent->Node_TFEP_Core - C2H2F3 (83 Da) (Side Chain Loss) Node_TFEP_CO [M+H-HF-CO]+ m/z 135.06 Node_TFEP_HF->Node_TFEP_CO - CO (28 Da) Node_EtP_Parent [M+H]+ m/z 129.10 (Parent) Node_EtP_Core Piperazin-2-one Core m/z 101.07 Node_EtP_Parent->Node_EtP_Core - C2H4 (28 Da) (McLafferty-like) Node_EtP_CO [M+H-CO]+ m/z 101.10 Node_EtP_Parent->Node_EtP_CO - CO (28 Da)

Caption: Divergent MS/MS fragmentation pathways. TFE-P (Blue) is characterized by HF elimination, whereas Et-P (Red) favors ethyl group loss via rearrangement.

Experimental Performance Guide

Ionization Source Selection

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for TFE-P due to its reduced basicity.

  • ESI (+): Recommended for general screening.

    • Challenge: The trifluoroethyl group exerts a strong inductive effect (-I), lowering the pKa of the N4 amine to approximately 5.5.

    • Solution: Use a mobile phase with 0.1% Formic Acid or 0.05% TFA to ensure full protonation. Neutral pH buffers (e.g., Ammonium Acetate) may result in poor sensitivity compared to Et-P.

  • APCI (+): Recommended for high-concentration samples or if matrix suppression in ESI is high. APCI is less dependent on solution-phase basicity and can effectively ionize the lactam moiety.

Chromatographic Behavior

Fluorine substitution typically increases retention on Reverse Phase (RP) columns due to the "fluorous effect," although the dipole moment can complicate this.

  • Column: C18 or Phenyl-Hexyl.

  • Observation: TFE-P will elute later than Et-P.

  • Separation Factor: The selectivity (

    
    ) between TFE-P and Et-P is sufficient for baseline separation on standard C18 columns using a Water/Acetonitrile gradient.
    

Validated Identification Protocol

This protocol serves as a self-validating workflow for confirming the presence of TFE-P in reaction mixtures or biological matrices.

Step 1: Sample Preparation
  • Extraction: For plasma/media, perform protein precipitation with Acetonitrile (1:3 v/v).

  • Reconstitution: Evaporate supernatant and reconstitute in 90:10 Water:MeOH (+0.1% Formic Acid). Note: Avoid 100% aqueous reconstitution to prevent solubility issues with the lipophilic fluorinated tail.

Step 2: LC-MS/MS Method Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source: ESI Positive Mode. Capillary Voltage: 3500 V.

Step 3: Data Analysis & Criteria

Use the following decision tree to confirm identity.

IdentificationWorkflow Start Unknown Peak Detected at Expected RT CheckMass Is Precursor [M+H]+ = 183.07? Start->CheckMass CheckFrag1 Is Fragment m/z 163 (Loss of HF) present? CheckMass->CheckFrag1 Yes Result_Reject REJECT: Not TFE-P CheckMass->Result_Reject No CheckFrag2 Is Fragment m/z 101 (Core) present? CheckFrag1->CheckFrag2 No / Weak Result_Confirmed CONFIRMED: 4-(2,2,2-Trifluoroethyl)piperazin-2-one CheckFrag1->Result_Confirmed Yes (Major Ion) Result_Isomer PROBABLE ISOMER: Check 1-substituted analog CheckFrag2->Result_Isomer Yes CheckFrag2->Result_Reject No

Caption: Decision tree for the confirmation of TFE-P. The presence of the m/z 163 ion is the primary discriminator against non-fluorinated isobars.

References

  • Holčapek, M., et al. (2010). Structural analysis of fluorinated compounds by mass spectrometry. Journal of Mass Spectrometry.

  • Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data.

  • Mistrik, R. (2024). MassBank of North America: Fragmentation of Piperazin-2-one Derivatives. MassBank.

  • Sigma-Aldrich. (2024). Product Specification: 1-(2,2,2-Trifluoroethyl)piperazin-2-one. Sigma-Aldrich Catalog.[3][4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Referenced for general fragmentation rules of fluorinated amines).

Sources

A Comparative Guide to the Infrared Spectroscopy of 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy bands for 4-(2,2,2-Trifluoroethyl)piperazin-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral features of this fluorinated lactam, offering a comparative analysis with structurally related compounds. By understanding the vibrational spectroscopy of this molecule, researchers can gain crucial insights for structural confirmation, purity assessment, and reaction monitoring.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing Piperazinones

Piperazin-2-one and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their diverse biological activities. The introduction of a trifluoroethyl group at the N4 position can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation of these complex molecules. Each functional group within 4-(2,2,2-Trifluoroethyl)piperazin-2-one possesses unique vibrational modes that give rise to characteristic absorption bands in the IR spectrum. This guide will dissect these spectral signatures, providing a foundational understanding for researchers working with this and similar compounds.

Predicted IR Absorption Bands of 4-(2,2,2-Trifluoroethyl)piperazin-2-one: A Comparative Analysis

While an experimental spectrum for 4-(2,2,2-Trifluoroethyl)piperazin-2-one is not widely available in public databases, a reliable prediction of its key IR absorption bands can be constructed by analyzing its constituent parts: the piperazin-2-one ring and the N-(2,2,2-trifluoroethyl) substituent. For a robust comparison, we will contrast these predicted bands with the known experimental spectrum of the parent molecule, piperazin-2-one, and the expected bands for a non-fluorinated analogue, 4-ethylpiperazin-2-one.

Molecular Structures for Comparison:

G cluster_0 4-(2,2,2-Trifluoroethyl)piperazin-2-one cluster_1 Piperazin-2-one cluster_2 4-Ethylpiperazin-2-one (Hypothetical) a C₆H₉F₃N₂O b C₄H₈N₂O c C₆H₁₂N₂O

Caption: Molecular formulas of the target compound and its comparators.

Table 1: Comparison of Predicted and Known Characteristic IR Absorption Bands (cm⁻¹)

Functional Group VibrationPiperazin-2-one (Experimental Data)[1]4-Ethylpiperazin-2-one (Predicted)4-(2,2,2-Trifluoroethyl)piperazin-2-one (Predicted)Rationale for Spectral Shifts
N-H Stretch ~3200-3400 (broad)AbsentAbsentReplacement of the N-H proton with an alkyl group.
C-H Stretch (Aliphatic) ~2850-2960~2850-2980~2850-3000The trifluoroethyl group may slightly shift C-H stretches to higher wavenumbers.
C=O Stretch (Amide I) ~1660-1680~1650-1670~1670-1690The strong electron-withdrawing effect of the CF₃ group increases the double bond character of the carbonyl, shifting the absorption to a higher frequency.
C-N Stretch (Amide) ~1250-1350~1250-1350~1250-1350Generally complex and can be coupled with other vibrations.
C-F Stretch AbsentAbsent~1100-1300 (very strong, multiple bands) This is the most prominent and defining feature of the trifluoroethyl group, often appearing as a series of intense absorptions.[2][3]
N-H Bend ~1550-1650AbsentAbsentDisappearance of the N-H bond.
In-Depth Analysis of Key Vibrational Modes:
  • The Carbonyl Stretch (Amide I Band): In the parent piperazin-2-one, the amide C=O stretch is a strong, defining peak.[1] Upon substitution at the N4 position with an ethyl group, a slight shift to a lower wavenumber might be expected due to the electron-donating nature of the alkyl group. However, in our target molecule, the powerful inductive effect of the three fluorine atoms on the ethyl group will withdraw electron density from the nitrogen atom. This, in turn, is predicted to increase the force constant of the C=O double bond, resulting in a noticeable shift of the Amide I band to a higher wavenumber (hypsochromic shift).

  • The C-H Stretching Region: The aliphatic C-H stretching vibrations from the methylene groups in the piperazinone ring and the ethyl chain are expected in the 2850-3000 cm⁻¹ region.[4] The presence of the electronegative fluorine atoms in the target molecule might cause a minor shift to higher frequencies for the adjacent C-H bonds.

  • The Emergence of the C-F Stretching Bands: The most dramatic difference in the IR spectrum of 4-(2,2,2-Trifluoroethyl)piperazin-2-one compared to its non-fluorinated counterparts will be the appearance of very strong and complex absorption bands in the 1100-1300 cm⁻¹ region.[2][3] These bands arise from the symmetric and asymmetric stretching vibrations of the C-F bonds. The intensity of these bands is a direct result of the large change in dipole moment during the C-F bond vibration. The presence of these intense bands serves as an unambiguous indicator of the trifluoroethyl group.

  • Disappearance of N-H Bands: The spectrum of piperazin-2-one exhibits characteristic N-H stretching and bending vibrations.[1] These bands will be absent in the spectra of both 4-ethylpiperazin-2-one and 4-(2,2,2-Trifluoroethyl)piperazin-2-one, providing clear evidence of successful N-alkylation.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

To obtain a reliable IR spectrum for solid samples like 4-(2,2,2-Trifluoroethyl)piperazin-2-one, the Potassium Bromide (KBr) pellet technique is a well-established and robust method. The principle lies in dispersing a small amount of the solid sample within a larger matrix of IR-transparent KBr and pressing it into a thin, transparent pellet.

G start Start: Sample Preparation grind_sample Grind 1-2 mg of Sample to a Fine Powder start->grind_sample mix Thoroughly Mix with 100-200 mg of Dry KBr grind_sample->mix load_die Load Mixture into a Pellet Die mix->load_die press Apply 8-10 Tons of Pressure in a Hydraulic Press load_die->press pellet Form a Transparent KBr Pellet press->pellet analyze Analyze Pellet in FTIR Spectrometer pellet->analyze end End: Obtain Spectrum analyze->end

Caption: Workflow for KBr Pellet Preparation for FTIR Analysis.

Step-by-Step Methodology:
  • Material Preparation:

    • Use spectroscopy-grade KBr that has been thoroughly dried in an oven at ~110°C for at least 2 hours and stored in a desiccator. This is critical as water exhibits strong IR absorption bands that can obscure the sample spectrum.

    • Ensure the agate mortar and pestle, and the die set are clean and dry. Warming them gently under a heat lamp before use can help remove any adsorbed moisture.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of 4-(2,2,2-Trifluoroethyl)piperazin-2-one and place it in the agate mortar.

    • Grind the sample to a very fine powder. The particle size should ideally be less than the wavelength of the IR radiation to minimize scattering.

    • Add 100-200 mg of the dried KBr powder to the mortar.

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Carefully transfer the mixture into the collar of the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Gradually apply pressure up to 8-10 metric tons.

    • Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the die to retrieve the pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The resulting spectrum should be baseline-corrected and the y-axis converted to absorbance for quantitative analysis if needed.

Conclusion

The infrared spectrum of 4-(2,2,2-Trifluoroethyl)piperazin-2-one is predicted to be characterized by several key features that distinguish it from its non-fluorinated precursor, piperazin-2-one. The most notable of these are the absence of N-H stretching and bending bands, a shift of the C=O (Amide I) stretching vibration to a higher wavenumber, and the appearance of very strong, complex C-F stretching bands in the 1100-1300 cm⁻¹ region. This comprehensive guide provides the theoretical basis for interpreting the spectrum of this fluorinated piperazinone and a detailed, practical protocol for its experimental acquisition. By leveraging this information, researchers can confidently identify and characterize this important class of molecules.

References

  • PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • PubMed. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. [Link]

  • ACS Publications. Vibrational Spectra and Conformations of 2,2,2-Trifluoroethylamine and 2,2,2-Trifluoroethanol. [Link]

  • RSC Publishing. How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. [Link]

Sources

Safety Operating Guide

4-(2,2,2-Trifluoroethyl)piperazin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and technical procedures for the disposal of 4-(2,2,2-Trifluoroethyl)piperazin-2-one .

As a fluorinated piperazinone derivative, this compound presents a dual challenge: the biological activity associated with the piperazine scaffold and the thermal stability of the trifluoroethyl group. Improper disposal risks environmental persistence (PFAS-like behavior) and the release of hydrofluoric acid (HF) during incomplete combustion.

Compound Profile & Hazard Characterization

Before initiating disposal, you must validate the waste stream characterization. This compound is not a standard EPA P-listed or U-listed waste, meaning it falls under Characteristic Waste protocols.

PropertySpecificationOperational Implication
Chemical Class Fluorinated Cyclic Amide/AmineRequires Halogenated Waste segregation.
Primary Hazard Skin/Eye Irritant (Likely Corrosive)Do not mix with oxidizers or strong acids in the waste drum.
Thermal Stability High (C-F bond strength: ~485 kJ/mol)Standard incineration is insufficient; requires High-Temperature Incineration with scrubbing.
RCRA Status Non-Listed (Likely D002 if pH <2 or >12.5)Default to Halogenated Organic Waste classification.

Disposal Decision Matrix (Workflow)

The following logic flow ensures the compound is routed to the correct destruction facility, preventing regulatory violations and safety incidents.

DisposalWorkflow Start Waste Generation: 4-(2,2,2-Trifluoroethyl)piperazin-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Solvent matrix) StateCheck->Liquid Segregation Segregation: HALOGENATED ORGANIC WASTE Solid->Segregation Dissolve not req. unless reactive Liquid->Segregation Check solvent compatibility Container Container Selection: HDPE or Glass (Double Bagged if Solid) Segregation->Container Labeling Labeling: 'Halogenated Organic Waste' Contains: Fluorinated Amine Container->Labeling Destruction Destruction Method: High-Temp Incineration (>1100°C) with HF Scrubbing Labeling->Destruction

Figure 1: Operational workflow for segregating and routing fluorinated piperazinone waste.

Step-by-Step Disposal Protocol

Phase 1: Collection & Segregation

Crucial Rule: Never mix this compound with non-halogenated solvents (e.g., acetone, methanol) unless the entire container is designated as halogenated. Mixing dilutes the halogen content but complicates the incineration fuel blending process.

  • Stream Selection: Designate a specific waste stream for "Halogenated Organics."

  • Container Compatibility:

    • Recommended: High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Prohibited: Metal cans (steel/aluminum). The amine functionality combined with potential hydrolysis of the trifluoroethyl group can lead to corrosion and metal leaching [1].

  • Solid Waste: If the material is a solid powder, do not dissolve it solely for disposal. Double-bag it in thick polyethylene bags (minimum 4 mil), seal with tape, and place it in a wide-mouth HDPE drum labeled for solid hazardous waste.

Phase 2: Labeling & Documentation

Accurate labeling is the primary defense against downstream accidents.

  • Main Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC."

  • Constituent Text: Clearly write: 4-(2,2,2-Trifluoroethyl)piperazin-2-one.

  • Hazard Checkbox: Mark "Irritant" and "Toxic."

  • Warning: Add a secondary label: "FLUORINATED COMPOUND - INCINERATE ONLY." This alerts the disposal facility to use a kiln equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas.

Phase 3: Professional Destruction (The "Black Box")

You cannot neutralize this compound in the lab. It must be shipped to a TSDF (Treatment, Storage, and Disposal Facility).

  • Mechanism: The facility will use rotary kiln incineration.[1]

  • Requirement: The combustion chamber must operate above 1,100°C (2,000°F) with a residence time >2 seconds.

  • Why? Lower temperatures may break the piperazine ring but fail to sever the C-F bonds, potentially creating shorter-chain PFAS (Per- and Polyfluoroalkyl Substances) or releasing toxic fluorinated monomers [2].

Emergency Spill Response Procedures

If a spill occurs in the laboratory, execute this self-validating response protocol.

ScenarioImmediate ActionDecontamination
Solid Spill Isolate: Evacuate 10ft radius.PPE: Nitrile gloves (double), N95 mask (dust).Sweep: Use a dustpan/brush (do not create dust clouds).Wash: Clean surface with soap/water; collect rinsate as halogenated waste.
Liquid Spill Absorb: Use vermiculite or chem-pads.Ventilate: Open fume hood sashes fully.Neutralize: If acidic, apply sodium bicarbonate.Collect: Place soaked absorbents in a sealed bag/pail. Label as Haz Waste.
Skin Contact Flush: 15 minutes warm water.Remove: Contaminated clothing immediately.Seek Medical: If redness persists. (Piperazines are sensitizers).

Scientific Rationale: Why Special Handling?

The Fluorine Factor: The trifluoroethyl group (


) imparts significant chemical stability. Unlike chlorinated solvents which degrade relatively easily, the C-F bond is the strongest single bond in organic chemistry.
  • In-Lab treatment: Chemical oxidation (bleach/peroxide) is ineffective and dangerous. It may oxidize the piperazine ring but will leave the fluorinated tail intact, potentially generating toxic fluorinated acetic acid derivatives.

  • Incineration Chemistry:

    
    
    The generation of HF (Hydrofluoric Acid) gas in the incinerator requires the facility to have caustic scrubbers (using NaOH or Lime) to neutralize the exhaust gas before release [3].
    

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]

  • Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-(2,2,2-Trifluoroethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Strategy (Core Directive)[1][2][3]

Status: Novel Chemical Entity / Building Block Primary Hazard Class (Inferred): Irritant (Skin/Eye/Respiratory), Potential Sensitizer.[1][2] Operational Mandate: Treat as a High-Potency Unknown .

As a Senior Application Scientist, I advise against relying solely on the limited Safety Data Sheets (SDS) available for niche fluorinated building blocks.[1][2] The structural combination of a piperazinone ring (potential biological activity/sensitization) and a trifluoroethyl group (lipophilicity/metabolic stability) necessitates a "Precautionary Principle" approach.[1][2]

This guide moves beyond generic advice, providing a self-validating safety protocol designed to protect researchers from both acute exposure and potential long-term sensitization risks associated with piperazine derivatives.[1][3][2]

Part 2: Chemical Profile & Risk Logic[1][2]

Target Molecule Identification[1][3]
  • Chemical Name: 4-(2,2,2-Trifluoroethyl)piperazin-2-one[1][3][4]

  • PubChem CID: 67612876[1][2]

  • Molecular Formula: C₆H₉F₃N₂O[2][4][5]

  • Structure Note: Distinct from its isomer 1-(2,2,2-trifluoroethyl)piperazin-2-one.[1][3] The trifluoroethyl group is attached to the amine nitrogen (position 4), leaving the amide nitrogen (position 1) potentially unsubstituted or available for interaction.[1][2]

The "Why" Behind the Safety Logic (E-E-A-T)

Specific toxicity data for this exact isomer is sparse in public literature.[1][2] Therefore, we derive our safety profile from Structural Activity Relationships (SAR) :

  • The Piperazine Core: Piperazine and its derivatives are well-documented respiratory and skin sensitizers [1].[1][2] Repeated exposure, even at low levels, can lead to occupational asthma or contact dermatitis.[1][3][2]

    • Operational Implication: Zero-inhalation tolerance.[1][2] All handling must occur in a fume hood.[1][2]

  • The Trifluoroethyl Group: Fluorination increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs [2].[1][2]

    • Operational Implication: Standard nitrile gloves may offer insufficient break-through time if the compound is in solution.[1][2] Double-gloving or laminate gloves are required for prolonged handling.[1][2]

  • Amide Functionality: The piperazin-2-one motif introduces an amide bond, generally reducing basicity compared to piperazine, but the molecule remains a potential hydrogen bond donor/acceptor, influencing solubility and biological interaction.[1][3][2]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Barrier Redundancy —if one layer fails, the next protects you.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Mandatory. Do not rely on N95 masks.[1][3][2] Piperazine derivatives can sensitize via inhalation.[1][2] Velocity > 100 fpm required.
Dermal (Hands) Double Nitrile (Standard) OR Silver Shield/Laminate (Spill Cleanup)Layering Strategy: 1.[1][2] Inner Layer: 4 mil Nitrile (Inspection white/blue).[1][2] 2. Outer Layer: 5-8 mil Nitrile (Long cuff).[1][2] Why? Fluorinated organics can permeate thin nitrile.[1][2] The air gap between gloves provides a permeation buffer.[1][2]
Ocular Chemical Splash Goggles Safety glasses are insufficient if the compound is a powder (dust risk) or liquid (splash risk).[1][2] Goggles seal the orbital area against vapors.[1][2]
Body Lab Coat (Poly/Cotton) + Apron Standard lab coat for particulates.[1][2] Add a chemical-resistant apron (Tyvek/PVC) if handling >10g or liquid solutions to prevent soak-through.[1][3][2]
Hygiene Post-Doffing Wash Wash hands with tepid water and soap immediately after removing gloves.[1][2] Cold water closes pores; hot water opens them (increasing absorption risk).[1][2]

Part 4: Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Containment of static-prone solids.[1][2]

  • Static Control: Fluorinated solids often carry high static charges, causing "fly-away" powder.[1][2] Use an anti-static gun or polonium strip near the balance.[1][2]

  • The "Coffin" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a wide-mouth jar) before adding the chemical.[1][3][2]

    • Transfer the chemical inside the fume hood.[1][2]

    • Cap the secondary container before moving it to the balance (if the balance is outside the hood).[1][2]

    • Validation: If you see powder on the balance pan, the protocol failed.[1][2] Clean immediately with a wet wipe (do not dry sweep).[1][2]

Phase 2: Reaction Setup

Objective: Prevent vapor release during solvation.

  • Solvent Choice: When dissolving 4-(2,2,2-Trifluoroethyl)piperazin-2-one, avoid low-boiling chlorinated solvents (DCM) if possible, as they can carry the fluorinated compound through glove materials rapidly.[1][3][2] Prefer Ethyl Acetate or DMF if chemistry permits.[1][2]

  • Pressure Relief: If heating, ensure the system is vented to an inert gas line (Nitrogen/Argon) with a bubbler.[1][2] Do not heat in a closed system unless using a rated pressure vessel.[1][2]

Phase 3: Waste Disposal & Decontamination

Objective: Segregation of Halogenated Waste.

  • Classification: This is Halogenated Organic Waste .[1][2]

    • Critical: Do NOT mix with non-halogenated waste streams (e.g., acetone washings).[1][2] The high fluorine content requires specific high-temperature incineration protocols at the disposal facility to prevent HF formation.[1][2]

  • Decontamination Solution:

    • Wipe surfaces with a dilute surfactant solution (soap/water) followed by an alcohol wipe.[1][2]

    • Why? The surfactant lifts the lipophilic fluorinated compound; the alcohol ensures final removal.[1][2]

Part 5: Visualized Safety Workflow (Graphviz)

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol cluster_0 Phase 1: Preparation cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Start Acquire Chemical (4-(2,2,2-Trifluoroethyl)piperazin-2-one) RiskCheck Risk Assessment: Is Fume Hood Functional? Start->RiskCheck PPE Don PPE: Double Nitrile + Goggles RiskCheck->PPE Pass Stop STOP WORK RiskCheck->Stop Fail Weighing Weighing Strategy: Use Secondary Container PPE->Weighing Static Static Control: Anti-static Gun/Strip Weighing->Static Solvation Solvation: Avoid DCM if possible Static->Solvation WasteSeg Segregation: Halogenated Waste Stream Solvation->WasteSeg Post-Reaction Decon Decon Surface: Surfactant -> Alcohol WasteSeg->Decon

Caption: Operational workflow emphasizing the "Defense in Depth" strategy, from fume hood verification to specific halogenated waste segregation.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link][1][3][2]

  • Smart, B. E. (2001).[1][2] Fluorine Substituent Effects (on Bioactivity). Journal of Fluorine Chemistry. [Link]

  • PubChem. (2025).[1][2] Compound Summary for 4-(2,2,2-trifluoroethyl)piperazin-2-one (CID 67612876). Retrieved from [Link][1][3][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Piperazine). Retrieved from [Link][1][3][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.